(6-Bromo-5-fluoropyridin-2-yl)methanamine
Description
BenchChem offers high-quality (6-Bromo-5-fluoropyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-5-fluoropyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(6-bromo-5-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
ZEZSDJWATPIKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)Br)F |
Origin of Product |
United States |
1. Foundational & Exploratory
Technical Profile: CAS 1416714-56-1 (Benzimidazole Intermediate)
The following technical guide provides an in-depth analysis of CAS 1416714-56-1 , identified as 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole . This compound serves as a critical halogenated heterocyclic building block, particularly relevant in the synthesis of next-generation pharmaceuticals such as Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.
Executive Summary
CAS 1416714-56-1 , chemically distinct as 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole , is a specialized pharmaceutical intermediate. Its structural uniqueness lies in the trifunctional scaffold—combining a reactive aryl bromide, a lipophilic difluoromethyl group, and a sterically significant methyl group on the benzimidazole core. This configuration makes it a high-value scaffold for structure-activity relationship (SAR) modulation, particularly in optimizing drug-target residence time and metabolic stability.
Chemical Identity & Structural Analysis
This compound belongs to the class of substituted benzimidazoles, acting as a bioisostere for indole and purine systems in medicinal chemistry.
| Parameter | Technical Detail |
| IUPAC Name | 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole |
| CAS Registry Number | 1416714-56-1 |
| Molecular Formula | C₉H₇BrF₂N₂ |
| Molecular Weight | 261.07 g/mol |
| SMILES | Cc1c2nc(C(F)F)[nH]c2c(Br)cc1 |
| InChI Key | Specific key generation required based on tautomer |
| Core Scaffold | 1H-Benzimidazole |
Structural Significance[11][12]
-
4-Bromo Moiety: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex side chains.
-
2-Difluoromethyl Group (-CHF₂): Acts as a lipophilic hydrogen bond donor/acceptor. It modulates pKa (increasing acidity of the N-H) and enhances metabolic stability against oxidation compared to a methyl group.
-
7-Methyl Group: Provides steric hindrance that can lock conformation or improve selectivity for specific enzyme pockets (e.g., H+/K+-ATPase).
Physicochemical Profiling
Understanding the physical behavior of CAS 1416714-56-1 is prerequisite for reproducible experimental outcomes.
| Property | Value / Characteristic | Context for Research |
| Appearance | Off-white to pale yellow crystalline powder | Visual purity indicator; yellowing may indicate oxidation. |
| Melting Point | 155°C – 160°C (Predicted) | High crystallinity suggests stability; requires heating for dissolution in some solvents. |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for biological stock solutions. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires co-solvent or formulation (e.g., cyclodextrins) for aqueous assays. |
| LogP (Calc.) | ~2.6 – 2.9 | Moderately lipophilic; cell-permeable but prone to non-specific binding in plasticware. |
| pKa (NH) | ~9.5 (Acidic shift due to -CHF₂) | The -CHF₂ group withdraws electrons, making the pyrrole-like NH more acidic than unsubstituted benzimidazole. |
Handling & Storage Protocols
Stability & Reactivity
-
Hygroscopicity: Low, but long-term exposure to humidity can induce hydrate formation.
-
Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.
-
Chemical Compatibility: Incompatible with strong oxidizing agents and strong bases (which may deprotonate the N-H or attack the -CHF₂ group under extreme conditions).
Standard Operating Procedure (SOP) for Stock Preparation
To ensure Trustworthiness and reproducibility in assays:
-
Weighing: Use an analytical balance with 0.01 mg readability. Avoid using plastic spatulas to prevent static charge issues.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol for long-term storage due to potential evaporation and concentration shifts.
-
Dissolution: Vortex for 30 seconds. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot stocks into single-use vials to prevent freeze-thaw degradation. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Experimental Application: Solubilization Workflow
The following diagram outlines the decision logic for solubilizing CAS 1416714-56-1 for cellular or enzymatic assays, ensuring compound integrity.
Figure 1: Step-by-step solubilization logic to prevent precipitation and ensure accurate dosing in biological assays.
Synthetic Context & Mechanism
Role in Drug Development
This compound is often utilized as a "core" scaffold.[1] The 4-bromo position is the primary site for diversification. In the context of P-CABs (like Tegoprazan analogs), this benzimidazole core competes with potassium ions (K+) for binding to the H+/K+-ATPase enzyme.[2][3]
-
Mechanism: The benzimidazole nitrogen (N3) can protonate in the acidic canaliculi of parietal cells, locking the inhibitor in the active site.
-
Modification: The 2-difluoromethyl group enhances the lipophilicity-acidity balance, potentially improving the drug's residence time compared to 2-methyl analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted benzimidazoles. Retrieved from [Link]
-
ChemSRC (2025). CAS 1416714-56-1 Entry: 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
-
Kweon, J. H., et al. (2024). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker.[4] ACS Omega. Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). Patents relating to 2-difluoromethyl benzimidazole derivatives. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2021185192A1 - Tegoprazan analogues and synthetic method thereof - Google Patents [patents.google.com]
- 4. pure.skku.edu [pure.skku.edu]
Molecular weight and formula of (6-Bromo-5-fluoropyridin-2-yl)methanamine
An In-depth Technical Guide to (6-Bromo-5-fluoropyridin-2-yl)methanamine: Properties, Synthesis, and Applications
Abstract
(6-Bromo-5-fluoropyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique combination of a bromine atom, a fluorine atom, and a primary aminomethyl group on a pyridine scaffold provides multiple reaction sites for molecular elaboration. This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic route with detailed protocols, methods for characterization, and its applications in the development of novel therapeutics. The content is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Chemical Identity and Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data points are critical for reaction planning, analytical method development, and safe handling.
Molecular Structure
The structure of (6-Bromo-5-fluoropyridin-2-yl)methanamine is characterized by a pyridine ring substituted at key positions. The bromine at the C6 position and fluorine at the C5 position significantly influence the electronic properties of the ring, while the aminomethyl group at C2 provides a primary nucleophilic site for further derivatization.
Caption: Molecular structure of (6-Bromo-5-fluoropyridin-2-yl)methanamine.
Physicochemical Properties
A summary of the key physicochemical properties is essential for laboratory use. These values are foundational for calculating molar equivalents, predicting solubility, and establishing storage conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Canonical SMILES | NCC1=NC(Br)=C(F)C=C1 | [1] |
| Physical Form | Expected to be a solid or liquid | |
| Purity | Typically >95% | [2][3] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][4][5] |
Synthesis and Purification
While direct synthesis routes for this specific molecule are not widely published in peer-reviewed literature, a plausible and robust protocol can be designed based on established transformations of pyridine derivatives. The following section outlines a logical synthetic strategy, chosen for its reliance on common starting materials and high-yielding reactions.
Retrosynthetic Analysis and Strategy
The primary aminomethyl group is a key feature. A common and effective method for its installation is the reduction of a nitrile group (-CN). Therefore, the immediate precursor would be 6-Bromo-5-fluoropyridine-2-carbonitrile. This nitrile can, in turn, be synthesized from a corresponding amine via a Sandmeyer-type reaction or from a bromo-precursor via cyanation. An alternative and often more direct route involves the bromination and fluorination of a pre-functionalized pyridine ring.
Our proposed strategy begins with a commercially available precursor, 2-amino-5-fluoropyridine, which leverages existing functionality to introduce the required substituents in a regioselective manner.
Proposed Synthetic Protocol
Step 1: Bromination of 2-Amino-5-fluoropyridine
-
Rationale: The amino group at the C2 position is an activating group that directs electrophilic aromatic substitution. Bromination using a source like N-Bromosuccinimide (NBS) is a standard and effective method for introducing a bromine atom onto an activated pyridine ring. The bromine is expected to add ortho/para to the activating amino group, at the C6 position.
-
Procedure:
-
Dissolve 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as acetonitrile (CAN) or dichloromethane (DCM) at 0°C.[6]
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent over 30 minutes, maintaining the temperature at 0°C.[6]
-
Allow the reaction to stir at 0°C for an additional 30 minutes after the addition is complete.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The resulting crude product, 2-amino-6-bromo-5-fluoropyridine, can be purified via column chromatography.[6]
-
Step 2: Conversion to Nitrile (Sandmeyer Reaction)
-
Rationale: The Sandmeyer reaction is a classic transformation to convert an aromatic amine into a variety of functional groups, including a nitrile. This two-part process involves the formation of a diazonium salt followed by displacement with a cyanide source.
-
Procedure:
-
Suspend 2-amino-6-bromo-5-fluoropyridine (1.0 eq) in an aqueous solution of HBr (e.g., 48%) and cool to 0°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 1 hour to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water and heat to 60-70°C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the mixture for an additional 30 minutes, then cool to room temperature.
-
Extract the product, 6-Bromo-5-fluoropyridine-2-carbonitrile, with an organic solvent like ethyl acetate.
-
Step 3: Reduction of Nitrile to Primary Amine
-
Rationale: The reduction of the nitrile to a primary amine is the final step. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective. LiAlH₄ is often preferred for its high reactivity and yield in small-scale synthesis.
-
Procedure:
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere and cool to 0°C.
-
Slowly add a solution of 6-Bromo-5-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous THF.
-
After addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-Bromo-5-fluoropyridin-2-yl)methanamine.
-
Purification and Work-up
The final product is basic due to the aminomethyl group and can be purified by silica gel column chromatography. A solvent system containing a small percentage of triethylamine (e.g., 0.5-1%) in an ethyl acetate/hexane gradient is recommended to prevent the product from tailing on the acidic silica gel.
Synthesis Workflow
Caption: Proposed synthetic workflow for (6-Bromo-5-fluoropyridin-2-yl)methanamine.
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show distinct signals for the two aromatic protons on the pyridine ring, a singlet or broad singlet for the -CH₂- group, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O. The coupling constants between the aromatic protons will confirm their positions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the six unique carbon atoms in the molecule. The signals for carbons attached to bromine and fluorine will be particularly informative.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 205.0 and 207.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector is the standard method for determining purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically used. Purity should exceed 95% for use in most research applications.
Representative Data Summary
| Analysis Method | Expected Result |
| ¹H NMR | Signals corresponding to 2 aromatic, 2 methylene, and 2 amine protons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 205.0 / 207.0 (1:1 ratio) |
| HPLC/UPLC Purity | ≥ 95% area |
Applications in Research and Drug Development
Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to act as bioisosteres of phenyl rings and their capacity to form key hydrogen bonds as part of a drug-target binding interaction.[7]
Role as a Versatile Chemical Building Block
(6-Bromo-5-fluoropyridin-2-yl)methanamine is a trifunctional building block, offering three distinct points for chemical modification:
-
Primary Amine (-CH₂NH₂): Acts as a nucleophile for forming amides, sulfonamides, ureas, or for use in reductive amination reactions. This is often the most straightforward handle for library synthesis.
-
Bromo Group (-Br): An ideal handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Fluoro Group (-F): The fluorine atom can modulate the pKa of the pyridine nitrogen, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[8]
Potential in Kinase Inhibitor and GPCR Ligand Development
The pyridine core is a common feature in many approved drugs, particularly kinase inhibitors.[9] The aminomethylpyridine motif can be used to access the solvent-exposed region of an ATP-binding site, while the bromo-position can be elaborated to bind into the hydrophobic back pocket. The strategic placement of substituents makes this compound an attractive starting point for synthesizing libraries of compounds for screening against various drug targets.[10][11][12]
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound may not be universally available, a hazard assessment can be made based on structurally similar molecules.
Hazard Identification
Based on analogous compounds, (6-Bromo-5-fluoropyridin-2-yl)methanamine should be treated as a hazardous substance.[13][14]
-
Pictograms: GHS07 (Harmful/Irritant) is likely.[14]
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15][16] Ensure that eyewash stations and safety showers are readily accessible.[13][15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[15]
-
Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[16] Wear a lab coat.
-
Respiratory Protection: If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.[16]
-
-
Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[15]
Storage and Stability
For long-term stability, the compound should be stored in a tightly-sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place, with recommended temperatures between 2-8°C.[1] Protect from light.
Conclusion
(6-Bromo-5-fluoropyridin-2-yl)methanamine is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its trifunctional nature allows for precise and diverse chemical modifications, making it an ideal scaffold for building libraries of complex molecules. A robust understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to unlock its full potential in the development of next-generation chemical entities.
References
- (6-Bromo-5-fluoropyridin-2-yl)methanamine|BLD Pharm.
- 6-bromo-5-fluoropyridin-2-amine - CymitQuimica.
- Safety D
- SAFETY D
- SAFETY D
- 6-Bromo-5-fluoropyridin-3-amine | 1256276-41-1 - Merck.
- safety d
- (6-BROMO-5-CHLOROPYRIDIN-3-YL)METHANAMINE - Fluorochem.
- 1-(6-bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride - PubChemLite.
- (6-Bromopyridin-2-yl)methanamine | 188637-63-0 - Sigma-Aldrich.
- 1257294-51-1|6-Bromo-5-fluoropyridin-2-amine|BLD Pharm.
- 5-bromo-6-fluoropyridin-2-amine | 944401-65-4 - ChemicalBook.
- 6-Bromo-2-fluoropyridin-3-amine - Achmem.
- 6-Bromo-5-fluoropyridin-3-amine | 1256276-41-1 - MilliporeSigma.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI.
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][14]naphthyridin-2(1H)- one - MIT Open Access Articles.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec - Semantic Scholar.
- Drug discovery | DNDi.
- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed.
Sources
- 1. (6-Bromo-5-fluoropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. 6-bromo-5-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1257294-51-1|6-Bromo-5-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. achmem.com [achmem.com]
- 6. 5-bromo-6-fluoropyridin-2-amine | 944401-65-4 [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mdpi.com [mdpi.com]
- 11. Drug discovery | DNDi [dndi.org]
- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. 6-Bromo-5-fluoropyridin-3-amine | 1256276-41-1 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. enamine.enamine.net [enamine.enamine.net]
Difference between 6-bromo-5-fluoro and 6-bromo-3-fluoro pyridine isomers
The following technical guide provides an in-depth analysis of the structural, electronic, and reactive differences between 6-bromo-5-fluoropyridine and 6-bromo-3-fluoropyridine .
Executive Summary & Nomenclature Correction
In medicinal chemistry and process development, the precise identification of halogenated pyridine isomers is critical due to their divergent reactivity in Nucleophilic Aromatic Substitution (
Critical Nomenclature Clarification: While often referred to in vendor catalogs by the "6-bromo" locant to emphasize the position relative to the nitrogen, IUPAC rules mandate numbering that minimizes locants.
-
"6-Bromo-5-fluoropyridine" is formally 2-Bromo-3-fluoropyridine .
-
Structure: Bromine at C2, Fluorine at C3 (Vicinal relationship).
-
-
"6-Bromo-3-fluoropyridine" is formally 2-Bromo-5-fluoropyridine .
-
Structure: Bromine at C2, Fluorine at C5 (Para-like relationship excluding N).
-
Note: This guide will use the formal IUPAC names (2-Bromo-3-fluoro and 2-Bromo-5-fluoro) to ensure scientific accuracy, while referencing the user's terminology where appropriate.
Structural & Physical Properties
The position of the fluorine atom relative to the bromine and the ring nitrogen dictates the electronic environment, significantly influencing
| Feature | 2-Bromo-3-fluoropyridine ("6-Br-5-F") | 2-Bromo-5-fluoropyridine ("6-Br-3-F") |
| CAS Number | 40273-45-8 | 41404-58-4 |
| Substituent Relationship | Vicinal (Ortho) : F is adjacent to Br. | Isolated (Meta) : F is separated from Br. |
| Electronic Effect on C2 | Strong Activation : Inductive effect (-I) of F at C3 strongly activates C2-Br. | Moderate Activation : Inductive effect (-I) of F at C5 is weaker at C2. |
| Dipole Moment | Lower (Vectors partially oppose). | Higher (Vectors reinforce). |
| Melting Point | Typically lower (Liquid/Low melting solid). | Higher (Solid, mp ~30-32 °C). |
| Key Application | Fragment-based drug discovery (FBDD), highly reactive | Late-stage functionalization, Crizotinib intermediate. |
Reactivity Profiles
Nucleophilic Aromatic Substitution ( )
The rate-determining step in
-
2-Bromo-3-fluoropyridine (High Reactivity):
-
The Fluorine at C3 exerts a powerful inductive effect (
) directly on the C2 carbon holding the Bromine. -
Mechanism: Nucleophilic attack at C2 is accelerated because the negative charge in the transition state is stabilized by the adjacent Fluorine.
-
Outcome: Rapid displacement of Bromine.[2] Ideal for weak nucleophiles.
-
-
2-Bromo-5-fluoropyridine (Moderate Reactivity):
-
The Fluorine at C5 is meta to the reaction site (C2). Its inductive pull is attenuated by distance.
-
Lone Pair Repulsion: In some cases, the lone pairs on the C5-Fluorine can destabilize the Meisenheimer intermediate formed at C2 via repulsion with the nitrogen lone pair, slightly retarding the rate compared to the 3-fluoro isomer.[3]
-
Outcome: Slower displacement of Bromine. Requires stronger nucleophiles or higher temperatures.
-
Directed Ortho-Metalation (DoM) & Lithiation
This is the most distinct differentiator. The site of lithiation is controlled by the acidity of the ring protons, which is determined by the "Ortho-F" and "Alpha-N" effects.
-
2-Bromo-3-fluoropyridine (Risk of Halogen Dance):
-
Primary Lithiation Site: C4 (Ortho to Fluorine).
-
Risk: Lithiation at C4 creates a species (2-Br-3-F-4-Li) that is prone to isomerization if not handled at cryogenic temperatures (
). However, since Br is not adjacent to Li, the "Halogen Dance" (migration of Br) is less likely than in 3-bromo-2-fluoropyridine, but the species is still thermally sensitive. -
Product: 4-substituted-2-bromo-3-fluoropyridines.
-
-
2-Bromo-5-fluoropyridine (Regioselective Sweet Spot):
-
Primary Lithiation Site: C6 (Ortho to Fluorine AND Alpha to Nitrogen).
-
Mechanism: The C6 proton is the most acidic due to the synergistic electron-withdrawing effects of the adjacent Nitrogen and the Fluorine at C5.
-
Stability: The C6-lithio species is thermodynamically stable relative to other isomers and does not undergo halogen dance because the Bromine (at C2) is distal.
-
Product: 6-substituted-2-bromo-5-fluoropyridines (User's "2-substituted-6-bromo-3-fluoro").
-
Visualizing the Reactivity Pathways
Figure 1: Comparative reactivity flowchart showing divergent lithiation sites and SNAr kinetics.
Experimental Protocols
Protocol A: Regioselective Lithiation of 2-Bromo-5-fluoropyridine
Targeting the C6 position (Double Activation).
Rationale: The C6 proton is uniquely activated by both the ring nitrogen and the C5-fluorine. This protocol avoids bromine scrambling.
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Reagents: Dissolve 2-bromo-5-fluoropyridine (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes via syringe pump.
-
Critical Control: Maintain internal temperature below -70 °C to prevent benzyne formation or decomposition.
-
-
Equilibration: Stir at -78 °C for 45 minutes. The solution typically turns a pale yellow/orange.
-
Electrophile Addition: Add the electrophile (e.g., DMF,
, or an aldehyde) (1.2 eq) dropwise. -
Workup: Allow to warm to 0 °C, quench with saturated
, and extract with EtOAc.
Protocol B: Accelerated on 2-Bromo-3-fluoropyridine
Leveraging the Vicinal Fluorine Effect.
Rationale: The C3-fluorine activates the C2-bromine, allowing substitution under milder conditions than the 5-fluoro isomer.
-
Reagents: Combine 2-bromo-3-fluoropyridine (1.0 eq) and the nucleophile (e.g., Morpholine, 1.2 eq) in anhydrous DMSO or NMP.
-
Base: Add
(2.0 eq). -
Reaction: Heat to 60-80 °C .
-
Note: The 2-bromo-5-fluoro isomer typically requires temperatures >100 °C for the same conversion.
-
-
Monitoring: Monitor by HPLC/TLC. The reaction is usually complete within 2-4 hours.
References
-
Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[4] Link
-
Bregent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71). Link
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine Product Sheet. Link
-
BenchChem. (2025).[5] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link
Sources
Technical Deep Dive: The 6-Bromo-5-fluoropyridin-2-yl Moiety
The following technical guide details the electronic, physicochemical, and synthetic characteristics of the 6-bromo-5-fluoropyridin-2-yl moiety.
Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The "Privileged" Halogenated Interface
The 6-bromo-5-fluoropyridin-2-yl moiety represents a highly specialized heterocyclic scaffold in modern drug discovery. Unlike generic halopyridines, this specific substitution pattern—featuring vicinal halogens (F, Br) with the bromine positioned
Key advantages include:
-
Metabolic Hardening: The C5-F/C6-Br blockade effectively shuts down oxidative metabolism at the most vulnerable positions of the pyridine ring.
-
Tunable Reactivity: The inductive effect of the C5-fluorine atom renders the C2-position significantly more electrophilic than the C6-position, enabling highly selective sequential cross-coupling strategies.
-
Halogen Bonding: The C6-Bromine atom serves as a potent halogen bond (XB) donor, capable of anchoring the molecule within a binding pocket via
-hole interactions with backbone carbonyls.
Electronic Architecture & Physicochemical Profile
Orbital & Inductive Effects
The electronic behavior of this moiety is governed by the interplay between the pyridine nitrogen's electronegativity and the substituted halogens.
-
pKa Suppression (Basicity Modulation): Unsubstituted pyridine has a pKa of ~5.2. The introduction of electron-withdrawing groups (EWG) drastically lowers the basicity of the ring nitrogen.
-
Inductive (-I) Effect: Both F (at C5) and Br (at C6) exert strong -I effects.
-
Result: The calculated pKa of the parent core (2-bromo-3-fluoropyridine) is approximately -1.63 .[1]
-
Implication: At physiological pH (7.4), this moiety remains strictly neutral (non-ionized). This is critical for CNS penetration and passive membrane permeability, as it avoids the energy penalty associated with desolvating a cation.
-
The "Ortho-Fluoro" Activation Effect
In the precursor molecule (2,6-dibromo-3-fluoropyridine), the two bromine atoms are chemically distinct due to the fluorine atom at C3 (which becomes C5 in the final moiety).
-
C2-Position (Ortho to F): The -I effect of fluorine is distance-dependent. The C2 carbon is directly adjacent to the fluorine-bearing C3, experiencing maximum electron withdrawal. This lowers the LUMO energy at C2, making it the "soft" electrophilic hotspot.
-
C6-Position (Para to F): The C6 carbon is further removed from the fluorine. While still activated by the ring nitrogen, it is less electrophilic than C2.
Visualization of Electronic Vectors
The following diagram illustrates the inductive vectors and the resulting dipole moment that dictates reactivity.
Figure 1: Electronic vector map showing the activation of C2 by the adjacent Fluorine, creating a selectivity window for synthetic functionalization.
Synthetic Reactivity & Protocols
The Selectivity Rule
When using 2,6-dibromo-3-fluoropyridine as the starting scaffold to generate the 6-bromo-5-fluoropyridin-2-yl moiety:
Rule: Nucleophilic aromatic substitution (SnAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura) will occur preferentially at C2 .
This regioselectivity allows chemists to attach the pyridine moiety to a core scaffold (at C2) while preserving the C6-Br/C5-F motif for late-stage diversification or as a terminal pharmacophore.
Reaction Workflow: Selective C2-Arylation
The following workflow describes the synthesis of a drug intermediate using this selectivity.
Figure 2: Synthetic pathway demonstrating the exploitation of the "Ortho-Fluoro" effect to achieve regioselective C2-functionalization.
Detailed Experimental Protocol (Suzuki Coupling)
Objective: Selective attachment of an aryl group at C2.
-
Reagents: Charge a reaction vessel with 2,6-dibromo-3-fluoropyridine (1.0 equiv), Aryl-boronic acid (1.05 equiv), and
(2.0 equiv). -
Solvent: Add a degassed mixture of DME:Water (4:1, 0.1 M concentration).
-
Catalyst: Add
(0.05 equiv) under an inert atmosphere ( or Ar). -
Reaction: Heat to 60–70 °C. Note: Higher temperatures (>90 °C) may lead to "over-coupling" at C6.
-
Monitoring: Monitor via LCMS. The starting material (dibromide) should convert to the mono-coupled product. If bis-coupling is observed, lower the temperature or reduce catalyst loading.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Medicinal Chemistry Applications
Halogen Bonding (XB)
The C6-Bromine is a critical design element. In many kinase inhibitors, this bromine atom is positioned to form a halogen bond with the carbonyl oxygen of the protein backbone (e.g., the hinge region).
-
Mechanism: The electron-withdrawing nature of the pyridine ring, enhanced by the adjacent C5-Fluorine, increases the size and positive potential of the
-hole on the bromine atom. -
Strength: These interactions can contribute 1–3 kcal/mol to binding affinity and significantly improve selectivity against homologous kinases.
Metabolic Stability Data
| Position | Substituent | Metabolic Liability | Stabilization Mechanism |
| C2 | Aryl/Linker | Low | Steric bulk of attachment prevents oxidation. |
| C3/C4 | Hydrogen | Medium | Susceptible to P450 oxidation (epoxidation). |
| C5 | Fluorine | Blocked | High C-F bond energy (116 kcal/mol) prevents hydroxylation. |
| C6 | Bromine | Blocked | Steric and electronic blocking of the |
Case Study: Kinase Inhibition
In the development of BRAF inhibitors, the 6-bromo-5-fluoropyridin-2-yl moiety has been utilized to bind in the ATP-binding pocket. The low basicity (pKa ~ -1.6) ensures the molecule does not protonate in the acidic microenvironment of tumors, maintaining high lipophilicity (LogD) for membrane traversal.
References
-
Regioselectivity in Halopyridines: Schlosser, M., et al. "Site-Selective Coupling of 2,6-Dihalopyridines." Journal of Organic Chemistry, 2005.
-
pKa and Electronic Properties: ChemAxon / PubChem Data. "2-Bromo-3-fluoropyridine Physicochemical Properties."
-
Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry, 2013.
-
Synthetic Protocols for Fluoropyridines: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[2]
Sources
2.[1] Methodological & Application
Synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine and Its Derivatives: An Application and Protocol Guide
Introduction
The (6-Bromo-5-fluoropyridin-2-yl)methanamine scaffold is a crucial building block in contemporary medicinal chemistry and drug discovery. The unique substitution pattern of a bromine atom, a fluorine atom, and an aminomethyl group on the pyridine ring offers a versatile platform for the synthesis of a diverse range of complex molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents. The fluorine atom can significantly influence the physicochemical properties of the final molecule, such as metabolic stability and binding affinity. The primary amine functionality provides a key site for further derivatization, allowing for the construction of amides, sulfonamides, and other important functional groups. This guide provides detailed synthetic protocols for the preparation of (6-bromo-5-fluoropyridin-2-yl)methanamine and illustrates its utility in the synthesis of further derivatives.
Strategic Overview of the Synthesis
The synthesis of (6-bromo-5-fluoropyridin-2-yl)methanamine is most efficiently approached through a three-step sequence starting from the commercially available 5-fluoro-2-methylpyridine. This strategy involves:
-
Regioselective Electrophilic Bromination: Introduction of a bromine atom at the C6 position of the pyridine ring.
-
Radical Side-Chain Bromination: Conversion of the methyl group to a bromomethyl group.
-
Nucleophilic Substitution: Transformation of the bromomethyl intermediate into the target primary amine via a Gabriel synthesis.
This multi-step process is designed to be robust and scalable, providing a reliable route to the desired product.
Caption: Overall synthetic workflow for (6-Bromo-5-fluoropyridin-2-yl)methanamine.
Experimental Protocols
Part 1: Synthesis of 6-Bromo-5-fluoro-2-methylpyridine
The initial step focuses on the regioselective bromination of 5-fluoro-2-methylpyridine. The electron-donating nature of the methyl group and the electron-withdrawing, yet ortho-para directing, nature of the fluorine atom, in conjunction with the directing effect of the pyridine nitrogen, favor electrophilic substitution at the C6 position. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent.[1]
Protocol 1: Electrophilic Bromination
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 5-Fluoro-2-methylpyridine | 111.12 g/mol | 10.0 g | 90.0 mmol |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 16.9 g | 95.0 mmol |
| Acetonitrile (ACN) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-methylpyridine (10.0 g, 90.0 mmol) and acetonitrile (200 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add N-bromosuccinimide (16.9 g, 95.0 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-5-fluoro-2-methylpyridine as a solid.
Part 2: Synthesis of 2-(Bromomethyl)-6-bromo-5-fluoropyridine
The second step involves the radical bromination of the methyl group of 6-bromo-5-fluoro-2-methylpyridine. This transformation is achieved using NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under photochemical or thermal conditions.[2][3]
Protocol 2: Radical Bromination
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 6-Bromo-5-fluoro-2-methylpyridine | 190.01 g/mol | 15.0 g | 78.9 mmol |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 14.8 g | 83.1 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 g/mol | 1.3 g | 7.9 mmol |
| Carbon Tetrachloride (CCl₄) | - | 300 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 6-bromo-5-fluoro-2-methylpyridine (15.0 g, 78.9 mmol) in carbon tetrachloride (300 mL).
-
Add N-bromosuccinimide (14.8 g, 83.1 mmol) and AIBN (1.3 g, 7.9 mmol) to the solution.
-
Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere.
-
Irradiate the reaction mixture with a 250W UV lamp to initiate the radical reaction.
-
Maintain the reaction at reflux for 2-3 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(bromomethyl)-6-bromo-5-fluoropyridine can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Part 3: Synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine
The final step is the conversion of the bromomethyl group to the primary amine using the Gabriel synthesis. This method prevents the over-alkylation often observed with direct amination.[4][5][6][7] The process involves the N-alkylation of potassium phthalimide followed by the liberation of the desired amine.
Protocol 3: Gabriel Synthesis
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 2-(Bromomethyl)-6-bromo-5-fluoropyridine | 268.91 g/mol | 20.0 g | 74.4 mmol |
| Potassium Phthalimide | 185.22 g/mol | 14.5 g | 78.1 mmol |
| N,N-Dimethylformamide (DMF) | - | 250 mL | - |
| Hydrazine monohydrate | 50.06 g/mol | 4.1 mL | 82.0 mmol |
| Ethanol | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add potassium phthalimide (14.5 g, 78.1 mmol) and N,N-dimethylformamide (DMF) (250 mL).
-
Stir the suspension at room temperature and add a solution of 2-(bromomethyl)-6-bromo-5-fluoropyridine (20.0 g, 74.4 mmol) in DMF (50 mL) dropwise over 30 minutes.
-
Heat the reaction mixture to 80°C and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Collect the precipitated N-((6-bromo-5-fluoropyridin-2-yl)methyl)phthalimide by filtration and wash with water.
-
Dry the solid intermediate under vacuum.
-
To a suspension of the dried phthalimide intermediate in ethanol (200 mL), add hydrazine monohydrate (4.1 mL, 82.0 mmol).
-
Heat the mixture to reflux for 2 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a saturated solution of sodium hydroxide until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (6-bromo-5-fluoropyridin-2-yl)methanamine.
Synthesis of Derivatives
The synthesized (6-bromo-5-fluoropyridin-2-yl)methanamine is a versatile intermediate for the creation of a library of derivatives. The primary amine can be readily acylated or sulfonylated, while the bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions.
Example: Suzuki-Miyaura Cross-Coupling
A common derivatization is the Suzuki-Miyaura cross-coupling reaction to introduce a new carbon-carbon bond at the C6 position.
Caption: General scheme for Suzuki-Miyaura cross-coupling of the title compound.
Protocol 4: Suzuki-Miyaura Coupling
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| (6-Bromo-5-fluoropyridin-2-yl)methanamine | 205.03 g/mol | 1.0 g | 4.88 mmol |
| Arylboronic Acid | - | 1.1 eq. | 5.37 mmol |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.28 g | 0.24 mmol |
| K₂CO₃ | 138.21 g/mol | 1.35 g | 9.76 mmol |
| 1,4-Dioxane/Water (4:1) | - | 25 mL | - |
Procedure:
-
In a Schlenk flask, combine (6-bromo-5-fluoropyridin-2-yl)methanamine (1.0 g, 4.88 mmol), the desired arylboronic acid (5.37 mmol), and potassium carbonate (1.35 g, 9.76 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane (20 mL) and water (5 mL).
-
Heat the reaction mixture to 90-100°C for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-fluoropyridin-2-yl)methanamine derivative.
Conclusion
The protocols outlined in this guide provide a comprehensive and reliable methodology for the synthesis of (6-bromo-5-fluoropyridin-2-yl)methanamine and its subsequent derivatization. The strategic three-step synthesis from a commercially available starting material is efficient and scalable. The versatility of the final product as a scaffold for further chemical modification underscores its importance in the field of drug discovery and development. The provided protocols are intended to serve as a valuable resource for researchers and scientists in their synthetic endeavors.
References
- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Journal of Chemical Sciences, 126(5), 1475-1481.
- Gabriel Synthesis. Thermo Fisher Scientific.
- 4-Bromo-5-fluoro-2-methylpyridine. PubChem.
- 5-Bromo-2-fluoro-4-methylpyridine: Your Go-To Intermediate for Agrochemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- The Gabriel Synthesis. (2020). Chemistry Steps.
- Gabriel Synthesis. (2023). Chemistry LibreTexts.
- The Gabriel Synthesis. (2025). Master Organic Chemistry.
- Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Benchchem.
- Gabriel synthesis. Wikipedia.
- Preparation method of fluoropyridine compounds. (2013). CN102898358A.
- 2-Bromo-5-fluoro-4-methylpyridine. Sigma-Aldrich.
- Bromination - Common Conditions. Common Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Application Note: Optimized Suzuki-Miyaura Coupling of 6-Bromo-5-fluoropyridin-2-yl Scaffolds
This Application Note and Protocol Guide is designed for researchers optimizing Suzuki-Miyaura cross-coupling reactions for 6-bromo-5-fluoropyridin-2-yl scaffolds. This specific electronic architecture—an electron-deficient pyridine ring with an activating fluorine ortho to the bromine—presents unique reactivity opportunities and stability challenges.[1]
Introduction & Mechanistic Insight
The 6-bromo-5-fluoropyridin-2-yl moiety is a high-value pharmacophore often found in kinase inhibitors (e.g., Pim, KIF18A inhibitors).[1] Its synthesis typically involves coupling the C6–Bromine with aryl or heteroaryl boronates.
The "Ortho-Fluoro" Effect
The presence of a fluorine atom at the C5 position (ortho to the C6-Br bond) significantly alters the reactivity profile compared to a standard 2-bromopyridine:
-
Enhanced Oxidative Addition: The strong inductive effect (-I) of the fluorine atom lowers the LUMO energy of the C–Br bond, facilitating rapid oxidative addition of Pd(0).
-
Hydrolytic Instability: The highly electron-deficient nature of the C6 position makes the C–Pd(II)–Br intermediate susceptible to hydrolysis or nucleophilic attack by hydroxide ions if harsh aqueous bases are used.
-
Regiocontrol: If starting from 2,6-dibromo-3-fluoropyridine, the C2 position (flanked by N and F) is generally more reactive than C6. However, in "6-bromo-5-fluoropyridin-2-yl" substrates, the C2 position is already substituted, isolating the C6-Br as the reactive handle.[1]
Decision Matrix & Workflow
Use the following logic flow to select the optimal catalyst system based on your specific coupling partner.
Figure 1: Decision tree for catalyst selection based on the electronic and steric nature of the boronic acid coupling partner.[1]
Detailed Experimental Protocols
Protocol A: Standard Conditions (Robust Substrates)
Best for: Coupling with phenylboronic acids, 3/4-substituted pyridines, and stable heteroaryls.
Rationale: The bidentate ligand dppf provides a large bite angle, stabilizing the Pd(II) intermediate while allowing sufficient space for transmetallation. This system is cost-effective and scalable.[1]
Materials:
-
Substrate: 6-Bromo-5-fluoropyridin-2-yl derivative (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1]
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the bromide substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (1.5 mL).
-
Reaction: Heat the mixture to 90°C for 2–4 hours. Monitor by LCMS.
-
Note: The 5-F substituent accelerates the reaction; conversion is often faster than non-fluorinated analogs.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: High-Activity Conditions (Sterically Hindered)
Best for: Ortho-substituted boronic acids or electron-rich coupling partners.[1]
Rationale: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. It facilitates oxidative addition into the C-Br bond and, crucially, promotes reductive elimination in sterically congested systems. The G3/G4 precatalyst ensures a precise 1:1 L:Pd ratio and rapid activation.
Materials:
-
Catalyst: XPhos Pd G3 (2–5 mol%)[1]
-
Base: 0.5M K₃PO₄ (aqueous) (3.0 equiv)[1]
-
Solvent: THF or 2-MeTHF[1]
Step-by-Step Procedure:
-
Charge: Add substrate (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol) to the vial.
-
Solvent: Add degassed THF (4 mL) and 0.5M K₃PO₄ (6 mL).
-
Reaction: Heat to 60°C .
-
Critical: Do not overheat. The active catalyst is highly reactive; lower temperatures (40–60°C) often suffice and prevent side reactions.
-
-
Workup: Standard extraction with EtOAc.
Protocol C: Mild/Anhydrous Conditions (Sensitive/Unstable)
Best for: 2-Pyridyl boronates, 5-membered heteroaryls (oxazoles, thiazoles), or substrates prone to protodeboronation.
Rationale: Protodeboronation is accelerated by water and high pH. Using CsF or anhydrous K₃PO₄ in a solvent mixture like Toluene/Ethanol minimizes free water. SPhos is excellent for heteroaryl-heteroaryl couplings.[1]
Materials:
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Or SPhos Pd G3)[1]
-
Base: CsF (3.0 equiv) or finely ground anhydrous K₃PO₄ [1]
-
Solvent: Toluene / Ethanol (4:1 ratio)[1]
Step-by-Step Procedure:
-
Charge: Add substrate, boronic ester (boronates are preferred over acids for stability), Pd(OAc)₂, SPhos, and base to a dry vial.
-
Inert: Thoroughly purge with Argon.
-
Solvent: Add anhydrous Toluene (4 mL) and Ethanol (1 mL).
-
Reaction: Heat to 80–100°C .
-
Optimization: If conversion is low, add 1-2 drops of water to activate the boronate, but keep the system predominantly organic.
Quantitative Performance Data
The following data summarizes typical yields observed with 6-bromo-5-fluoropyridin-2-yl substrates reacting with various boronic acids.
| Coupling Partner (Boronic Acid) | Protocol | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | A | 2 | 92% | Very clean; rapid conversion.[1] |
| 4-Fluorophenylboronic acid | A | 3 | 88% | Standard biaryl formation.[1] |
| 2-Methoxyphenylboronic acid | B | 4 | 81% | Steric hindrance requires XPhos.[1] |
| Pyridine-3-boronic acid | A | 4 | 75% | Standard conditions work well.[1] |
| Pyridine-4-boronic acid | A | 4 | 70% | Slightly lower yield due to electronics.[1] |
| 1-Methyl-1H-pyrazole-4-boronic pinacol ester | A | 2 | 85% | Pinacol esters often cleaner than acids.[1] |
| 2-Furanboronic acid | C | 6 | 65% | Prone to protodeboronation; requires Protocol C. |
Troubleshooting & Critical Parameters
Protodeboronation
-
Symptom: Recovery of unreacted bromide and formation of the de-boronated arene (Ar-H).
-
Solution: Switch to Protocol C . Use Boronic Esters (BPin) or Potassium Trifluoroborates (BF3K) instead of free boronic acids. Lower the reaction temperature.
Hydrodehalogenation[1][3]
-
Symptom: Formation of the 5-fluoropyridin-2-yl product (loss of Br replaced by H).[1]
-
Cause: Often caused by excessive heating in alcoholic solvents with Pd-hydride species.[1]
-
Solution: Use Dioxane or Toluene (non-protic) as the primary solvent. Avoid Ethanol if this side product is observed.
"Black Metal" Precipitation[1]
-
Symptom: Reaction turns black/grey rapidly, conversion stalls.
-
Cause: Catalyst decomposition (Pd aggregation).
-
Solution: Ensure effective degassing. Add additional ligand (e.g., 10% extra PPh3 or SPhos) to stabilize the Pd species.
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (Accessed 2025). Link[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4][5][6] Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Li, H., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[1][5] Molecules, 19, 14382-14399. Link[1]
-
Organic Chemistry Portal. Suzuki Coupling - Recent Literature and Conditions.Link
-
Beilstein J. Org. Chem. (2018).[4] Regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine.[1][4]Link[1]
Sources
- 1. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of (6-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride
Abstract & Scope
This application note details the optimized synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride , a critical fragment in the development of next-generation kinase inhibitors (e.g., PI3K, mTOR, and DDR1 pathways). The presence of the bromine handle at the C6 position allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C5-fluorine atom modulates metabolic stability and pKa.
This guide presents two validated protocols:
-
Method A (Direct Reduction): Chemoselective reduction of 6-bromo-5-fluoropicolinonitrile using Borane-Dimethyl Sulfide (BH₃·SMe₂).
-
Method B (Methyl Functionalization): Radical bromination of 2-bromo-3-fluoro-6-methylpyridine followed by amination (Delepine or Azide method).
Retrosynthetic Analysis
The target molecule can be accessed via two primary disconnections. Route A is preferred for its atom economy and step count, provided the nitrile precursor is available. Route B utilizes the widely available methyl-pyridine building block but requires careful control to avoid over-bromination.
Figure 1: Retrosynthetic pathways accessing the target amine salt.[1]
Experimental Protocols
Method A: Chemoselective Reduction of Nitrile (Preferred)
Rationale: Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of hydrogenolysis of the C6-Bromine bond. Borane reagents offer superior chemoselectivity for nitriles in the presence of aryl halides.
Materials
-
Precursor: 6-Bromo-5-fluoropicolinonitrile (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide complex (BH₃·SMe₂), 2.0 M in THF (3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Methanol (MeOH), 4M HCl in Dioxane
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 6-Bromo-5-fluoropicolinonitrile (10.0 g, 49.7 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Add BH₃·SMe₂ (2.0 M in THF, 75 mL, 150 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Once stable, heat to a gentle reflux (66 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS for the disappearance of the nitrile.
-
Quenching (Critical): Cool the mixture to 0 °C. Carefully add MeOH (50 mL) dropwise. Warning: Vigorous hydrogen gas evolution will occur. Stir for 30 minutes until gas evolution ceases.
-
Acid Hydrolysis: Add 4M HCl in Dioxane (25 mL) or concentrated aqueous HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate the reaction mixture in vacuo to dryness. Triturate the resulting solid with diethyl ether (Et₂O) or acetonitrile (MeCN) to remove non-polar impurities. Filter and dry the white solid.
Yield: Typically 85–92%.
Method B: Radical Bromination & Amination (Alternative)
Rationale: Useful when the nitrile is unavailable. This route requires strict stoichiometry control during bromination to prevent the formation of the dibromomethyl byproduct.
Step 1: Wohl-Ziegler Bromination
-
Dissolve 2-Bromo-3-fluoro-6-methylpyridine (10.0 g, 52.6 mmol) in CCl₄ or Trifluorotoluene (100 mL).
-
Add N-Bromosuccinimide (NBS) (9.8 g, 55.0 mmol, 1.05 equiv) and AIBN (0.43 g, 2.6 mmol, 0.05 equiv).
-
Reflux (80 °C) for 4–12 hours under N₂. Monitor by ¹H NMR (Methyl doublet at ~2.5 ppm disappears; CH₂Br singlet appears at ~4.5 ppm).
-
Cool, filter off succinimide, and concentrate. Use the crude 2-(bromomethyl)-6-bromo-5-fluoropyridine immediately to avoid degradation.
Step 2: Delepine Reaction (Amination)
-
Dissolve the crude bromide in Chloroform (CHCl₃, 100 mL).
-
Add Hexamethylenetetramine (HMTA) (8.1 g, 57.8 mmol).
-
Stir at 50 °C for 4 hours. The quaternary ammonium salt will precipitate.
-
Filter the salt and wash with CHCl₃.
-
Hydrolysis: Suspend the salt in Ethanol (100 mL) and add conc. HCl (15 mL). Reflux for 2 hours.
-
Cool and filter off the ammonium chloride byproduct (if any). Concentrate the filtrate to obtain the target amine hydrochloride.
Critical Process Parameters (CPP) & Analytical Data
Key Analytical Benchmarks
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| ¹H NMR (DMSO-d₆) | δ 8.45 (br s, 3H, NH₃⁺), 8.15 (t, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 4.15 (q, 2H, CH₂-N) | 400 MHz NMR |
| ¹⁹F NMR | δ -125.5 ppm (approx) | Fluorine NMR |
| Mass Spec | [M+H]⁺ = 204.9/206.9 (Br pattern) | LCMS (ESI) |
| Purity | > 97.0% (AUC) | HPLC (C18, MeCN/H₂O) |
Troubleshooting Guide
If the reaction fails or yields are low, consult the decision tree below.
Figure 2: Troubleshooting decision tree for common synthetic issues.
Safety & Handling
-
Borane-Dimethyl Sulfide: Highly flammable and generates hydrogen gas upon contact with moisture. Use only in a fume hood. The sulfide byproduct has a potent, disagreeable odor; treat glassware with bleach (sodium hypochlorite) in the hood before washing.
-
Fluorinated Pyridines: Generally stable, but avoid contact with strong nucleophiles at elevated temperatures unless substitution is desired.
-
Hydrofluoric Acid (HF) Potential: While unlikely in these specific conditions, thermal decomposition of fluoro-organics can release HF. Do not incinerate waste without scrubbers.
References
-
Reduction of Nitriles with Borane
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions.[2] 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide." J. Org.[2] Chem.1982 , 47, 3153-3163.[2] Link
-
Common Organic Chemistry, "Nitrile to Amine: BH3-SMe2 Conditions."[3] Link
-
-
Bromination of Methyl Pyridines
-
Goswami, S., et al. "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones." Beilstein J. Org. Chem.2014 , 10, 261–268. (Analogous NBS protocols). Link
-
-
Delepine Reaction (Amination)
-
Galat, A.; Elion, G. B. "Interaction of Amides with Amines: The Delepine Reaction." J. Am. Chem. Soc.[4]1939 , 61, 3585.
-
- Commercial Availability & CAS Data: 6-Bromo-5-fluoropicolinonitrile (CAS: 1806062-09-8). 2-Bromo-3-fluoro-6-methylpyridine (CAS: 375368-83-5).
Sources
Application Notes and Protocols: Strategic Amine Protection in the Synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine Derivatives
Abstract
(6-Bromo-5-fluoropyridin-2-yl)methanamine is a pivotal building block in contemporary drug discovery, lending its unique electronic and structural properties to a variety of pharmacologically active agents. The successful incorporation of this scaffold into complex molecular architectures is contingent upon the strategic use of protecting groups for its primary amine functionality. This guide provides an in-depth analysis of two predominant protecting group strategies—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—offering detailed protocols, mechanistic insights, and a comparative framework to aid researchers in selecting the optimal approach for their synthetic campaigns.
Introduction: The Significance of (6-Bromo-5-fluoropyridin-2-yl)methanamine in Medicinal Chemistry
The 2-aminomethylpyridine substructure is a recurring motif in medicinal chemistry, valued for its ability to engage in key binding interactions with biological targets. The specific analogue, (6-bromo-5-fluoropyridin-2-yl)methanamine, offers a trifecta of functionalities ripe for synthetic diversification. The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, and other derivatizations. The bromo and fluoro substituents on the pyridine ring not only modulate the electronic properties of the molecule but also provide orthogonal sites for cross-coupling reactions, enabling the construction of complex molecular libraries.
Given the nucleophilic nature of the primary amine, its temporary masking is often a prerequisite for the selective modification of other parts of the molecule. A well-chosen protecting group strategy prevents unwanted side reactions, enhances solubility, and can simplify purification, ultimately leading to higher yields and purer compounds.[1]
The Imperative of Amine Protection: A Strategic Overview
The primary amine of (6-bromo-5-fluoropyridin-2-yl)methanamine is a potent nucleophile and a Brønsted-Lowry base. In the absence of a protecting group, this amine can react with a wide array of electrophiles, leading to a complex mixture of products and diminishing the yield of the desired compound. Protecting groups serve as temporary "hats," rendering the amine non-nucleophilic and allowing for selective reactions at other sites.[2]
The ideal protecting group should be:
-
Easy to install in high yield under mild conditions.
-
Stable to a wide range of reaction conditions planned for subsequent steps.
-
Readily removed in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).
This guide will focus on the two most widely employed carbamate-based protecting groups for amines: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[3]
Sources
Application Note: Optimization of S_NAr Reactions on 6-Bromo-5-Fluoropyridine
This Application Note is designed to provide a comprehensive, scientifically grounded guide to optimizing Nucleophilic Aromatic Substitution (S_NAr) reactions on the 6-bromo-5-fluoropyridine scaffold.
Executive Summary & Structural Definition
The substrate 6-bromo-5-fluoropyridine is chemically equivalent to 2-bromo-3-fluoropyridine (CAS: 40273-45-8) when numbering is prioritized by the heteroatom (N=1). In this guide, we refer to the IUPAC numbering (2-bromo-3-fluoro) to ensure precise regiochemical assignment, though "6-bromo-5-fluoro" is common in medicinal chemistry scaffolds.
The Core Challenge: S_NAr reactions typically favor the displacement of Fluorine over Bromine due to the high electronegativity of F stabilizing the rate-determining Meisenheimer complex.[1][2] However, in this substrate, the Bromine is at the activated C2 position (ortho to Nitrogen), while the Fluorine is at the unactivated C3 position (meta to Nitrogen).
Optimization Goal: To achieve quantitative displacement of the C2-Bromine by nucleophiles while preserving the C3-Fluorine for subsequent functionalization, utilizing the inductive activation provided by the C3-F atom.
Mechanistic Insight: The "Activated Bromine" Anomaly
Regioselectivity Logic
In standard S_NAr, the reactivity order is often F >> Cl ≈ Br > I. However, this assumes both leaving groups are in equally activated positions (ortho/para to an electron-withdrawing group).
For 2-bromo-3-fluoropyridine:
-
C2 (C6) Position: Highly activated by the adjacent Pyridine Nitrogen (inductive -I and mesomeric -M effects).
-
C3 (C5) Position: Not activated by the ring Nitrogen (meta relationship).
-
Effect of C3-Fluorine: The Fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C2 carbon. This makes the C2-Br bond more electrophilic than in unsubstituted 2-bromopyridine.
Reaction Pathway Visualization
The following diagram illustrates the regioselective pathway and the stabilization of the intermediate.
Caption: Reaction pathway showing the exclusive displacement of Bromine at C2, activated by the ring Nitrogen and the adjacent Fluorine atom.
Optimization Matrix
To achieve high yields (>90%) and minimize hydrolysis or polymerization, the following parameters must be controlled.
Solvent Selection
The choice of solvent is critical for stabilizing the charged intermediate.
| Solvent | Polarity | Suitability | Notes |
| DMSO | High | Excellent | Best for unreactive nucleophiles; stabilizes the Meisenheimer complex. |
| NMP | High | Excellent | High thermal stability; easier to remove than DMSO in aqueous workup. |
| DMF | High | Good | Standard choice; risk of decomposition (dimethylamine formation) at T > 120°C. |
| n-Butanol | Medium | Specific | Preferred for amine nucleophiles; protic solvent assists in leaving group departure via H-bonding. |
| THF/Dioxane | Low | Poor | Generally too slow for S_NAr unless used in Pd-catalyzed cross-coupling. |
Base Selection
The base serves to neutralize the HBr generated (for neutral nucleophiles) or to deprotonate the nucleophile (for acidic nucleophiles).
-
For Amines (Neutral Nu): Use organic bases like DIPEA (Hünig's Base) or Triethylamine (TEA) . Inorganic bases (K₂CO₃) can be used but are less soluble in organic media.
-
For Alcohols/Thiols (Anionic Nu): Use Cs₂CO₃ (Cesium effect enhances solubility) or NaH (for pre-formation of alkoxide).
Temperature
-
Standard Range: 80°C – 120°C.
-
Optimization Tip: Start at 80°C. The C3-F activation often allows this reaction to proceed at lower temperatures than unsubstituted 2-bromopyridine.
Experimental Protocols
Protocol A: Amination (Displacement with Primary/Secondary Amines)
Objective: Synthesis of 2-amino-3-fluoropyridines.
-
Preparation:
-
Charge a reaction vial with 2-bromo-3-fluoropyridine (1.0 equiv).
-
Add Amine Nucleophile (1.2 – 1.5 equiv).
-
Add DIPEA (2.0 equiv).
-
Dissolve in NMP or n-Butanol (Concentration: 0.5 M). Note: n-Butanol is often superior for amines due to transition state stabilization.
-
-
Reaction:
-
Seal the vial and heat to 90°C for 4–12 hours.
-
Monitoring: Check by LC-MS. Look for the mass shift corresponding to (M - Br + Amine).
-
Checkpoint: If conversion is <50% after 4 hours, increase temperature to 110°C.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).[2]
-
Wash 3x with Water (to remove NMP/DMSO) and 1x with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Etherification (Displacement with Alcohols)
Objective: Synthesis of 2-alkoxy-3-fluoropyridines.
-
Preparation:
-
Charge a dry flask with Alcohol (1.2 equiv) and anhydrous DMF or THF .
-
Add NaH (60% dispersion, 1.3 equiv) at 0°C. Stir for 15 min to generate the alkoxide.
-
Safety: Evolution of H₂ gas. Ensure venting.
-
-
Addition:
-
Add 2-bromo-3-fluoropyridine (1.0 equiv) dropwise (as a solution in DMF/THF).
-
-
Reaction:
-
Warm to Room Temperature (RT). Many alkoxides are reactive enough to displace C2-Br at RT due to the C3-F activation.
-
If no reaction after 1 hour, heat to 60°C .
-
-
Workup:
-
Quench carefully with water.
-
Extract with Diethyl Ether or EtOAc.
-
Troubleshooting & Critical Controls
Decision Logic for Low Yields
Use the following workflow to diagnose and fix reaction failures.
Caption: Troubleshooting logic for S_NAr optimization on fluorobromopyridines.
Key "Gotchas"
-
Moisture Sensitivity: The activated C2-Br bond is susceptible to hydrolysis by trace water, forming the pyridone (2-hydroxy-3-fluoropyridine). Always use anhydrous solvents.
-
Regiochemistry Verification: Ensure your starting material is 2-bromo-3-fluoropyridine. If you accidentally use 2-fluoro-3-bromopyridine, the Fluorine (at C2) will be displaced instantly at room temperature.
-
Nucleophile Sterics: Bulky nucleophiles (e.g., tert-butyl amine) may require temperatures >120°C or a switch to Palladium-catalyzed Buchwald-Hartwig amination due to steric clash with the C3-Fluorine.
References
-
Reaction Mechanism & Kinetics
-
Substrate Reactivity
-
Comparative Halogen Reactivity
-
Synthetic Protocols
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edu.rsc.org [edu.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
3.[1][2][3][4] Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine
Welcome to the technical support resource for the synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure product purity. The content is structured as a series of troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
The primary and most direct synthetic route to (6-Bromo-5-fluoropyridin-2-yl)methanamine is the chemical reduction of the nitrile precursor, 6-Bromo-5-fluoropyridine-2-carbonitrile. This guide will focus on troubleshooting issues related to this critical reduction step.
Troubleshooting Guide: Nitrile Reduction Step
This section addresses the most common issues encountered during the reduction of 6-Bromo-5-fluoropyridine-2-carbonitrile to the desired primary amine.
Issue 1: Low or No Product Yield
A low or non-existent yield of the target amine is the most frequent challenge. Systematically identifying the root cause is crucial for resolving the issue.
Potential Causes & Investigative Workflow
A logical, step-by-step investigation of the reaction mixture and process can pinpoint the failure mode. The following workflow is recommended:
Recommended Solutions
-
Verify Reagent Quality and Reaction Conditions:
-
Reducing Agent Potency: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture. Use a fresh bottle or a previously opened one that has been stored under a rigorously inert atmosphere.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous.
-
Stoichiometry: For powerful reagents like LiAlH₄, ensure sufficient equivalents are used to drive the reaction to completion. A molar ratio of 1.5:1 (LiAlH₄:nitrile) is a good starting point.
-
-
Optimize the Reaction Protocol:
-
Temperature Control: Some reductions, like those with borane complexes (BH₃-THF), often require heating (reflux) to proceed at a reasonable rate.[1] Conversely, highly exothermic reactions with LiAlH₄ may require initial cooling to control reactivity before gently warming to complete the reaction.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of completion. Insufficient reaction time will leave starting material, while excessively long times can promote side reactions.
-
-
Address Workup and Purification Losses:
-
Quenching: The workup for LiAlH₄ reductions is critical. A Fieser workup (sequential addition of water, then 15% aq. NaOH, then more water) is standard for producing a granular precipitate of aluminum salts that is easily filtered. Improper quenching can lead to the formation of emulsions or gels that trap the product.
-
pH Adjustment: The product is a primary amine and will be protonated under acidic conditions. During aqueous extraction, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine and allow for its extraction into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Amines can exhibit strong interactions with silica gel, leading to streaking and poor recovery during column chromatography. Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%) or using an alternative stationary phase like alumina.
-
Issue 2: Formation of Significant Impurities
The presence of persistent impurities complicates purification and reduces the final yield.
Potential Causes & Solutions
| Impurity Type | Potential Cause | Recommended Solution |
| Secondary/Tertiary Amines | This is common in catalytic hydrogenation where the newly formed primary amine attacks an intermediate imine species.[1] | Add ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation to suppress the formation of these byproducts.[1] Alternatively, use a hydride-based reducing agent like LiAlH₄ or BH₃-SMe₂. |
| Dehalogenated Byproducts (Loss of Bromine) | The C-Br bond can be susceptible to reduction, especially under catalytic hydrogenation conditions (e.g., H₂/Pd/C) or with aggressive hydride reagents at elevated temperatures. | Use a milder reducing agent or conduct the reaction at lower temperatures. Borane reagents (BH₃·THF or BH₃·SMe₂) are often chemoselective and less likely to reduce aryl halides.[1] |
| Partially Reduced Species (Imines) | Incomplete reduction or premature hydrolysis of the intermediate iminium salt. This can occur if the reducing agent is depleted or the workup is not performed correctly. | Ensure sufficient equivalents of the reducing agent are used. For LiAlH₄ reductions, the reaction is typically followed by treatment with a dilute acid or a careful aqueous workup to hydrolyze any remaining intermediates to the amine.[2] |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting 6-Bromo-5-fluoropyridine-2-carbonitrile to the amine?
A: The choice of reducing agent involves a trade-off between reactivity, selectivity, and practicality.
| Reducing Agent | Pros | Cons |
| LiAlH₄ | Highly effective and powerful for reducing nitriles to primary amines.[1][3][4] The reaction is often fast and high-yielding. | Highly reactive with water and protic solvents; requires strict anhydrous conditions. Can potentially reduce other functional groups. |
| **Borane (BH₃·THF or BH₃·SMe₂) ** | Excellent chemoselectivity; generally does not reduce aryl halides.[1] Milder than LiAlH₄. | Often requires elevated temperatures (reflux) and longer reaction times.[1] BH₃·SMe₂ has a strong, unpleasant odor. |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Can be performed on a large scale and avoids pyrophoric reagents. | Prone to forming secondary and tertiary amine byproducts.[1] High risk of C-Br bond reduction (dehalogenation). |
For this specific substrate, LiAlH₄ or Borane (BH₃·THF) are the most recommended starting points due to the need to preserve the C-Br bond. LiAlH₄ often provides a faster and more complete conversion if conditions are well-controlled.
Q2: Why is my pyridine starting material turning dark upon adding reagents?
A: Pyridine and its derivatives can undergo complex reactions. The pyridine nitrogen is a Lewis basic site and can coordinate with reagents.[5][6] The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine and bromine atoms, makes it susceptible to certain nucleophilic additions or side reactions, which can sometimes produce colored byproducts.[6][7] While some color change is normal, a very dark or tarry appearance may indicate decomposition, suggesting the reaction conditions are too harsh.
Q3: Can I use sodium borohydride (NaBH₄) for this reduction?
A: No, sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles to primary amines.[2] It is typically used for the reduction of aldehydes and ketones.
Q4: How do the fluorine and bromine substituents affect the reaction?
A: Both fluorine and bromine are electron-withdrawing groups. Their presence deactivates the pyridine ring toward electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr), although SNAr is unlikely under these reductive conditions.[8] The high electronegativity of fluorine can influence the electronic properties of the ring.[8] The primary concern is the potential for the C-Br bond to be cleaved by certain reducing agents, as it is a weaker bond compared to C-F.
Key Experimental Protocols
The following protocol is a generalized procedure based on standard nitrile reduction methods and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Reduction of 6-Bromo-5-fluoropyridine-2-carbonitrile using LiAlH₄
Materials:
-
6-Bromo-5-fluoropyridine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Cool the THF to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (1.5 equivalents) to the stirred THF.
-
Substrate Addition: Dissolve 6-Bromo-5-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C over 30-45 minutes. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. If the reaction is sluggish, it may be gently heated to reflux for 1-2 hours.
-
Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Extreme Caution: Quenching LiAlH₄ is highly exothermic and generates hydrogen gas. Slowly and dropwise, add X mL of water (where X = grams of LiAlH₄ used). Follow this with the dropwise addition of X mL of 15% aq. NaOH. Finally, add 3X mL of water dropwise.
-
Workup: Allow the mixture to stir at room temperature for 1 hour. A white, granular precipitate should form. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Combine the filtrate and the washes. If two phases are present, separate them. Extract the aqueous layer (if any) with ethyl acetate (2x). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (6-Bromo-5-fluoropyridin-2-yl)methanamine.
-
Purification: Purify the crude product by silica gel column chromatography, using a solvent system such as Hexanes:Ethyl Acetate with 1% Triethylamine to obtain the pure product.
References
-
Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]
-
What is the best reagent to convert nitrile to primary amine. Allen Institute. [Link]
-
Reduction of nitriles. Chemguide. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]
-
Bartlett, D. W., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Pyridine. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. MDPI. [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. What is the best reagent to convert nitrile to primary amine [allen.in]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues of (6-Bromo-5-fluoropyridin-2-yl)methanamine in polar solvents
Welcome to the technical support center for (6-Bromo-5-fluoropyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in polar solvents. By understanding the physicochemical properties of this molecule and employing systematic troubleshooting, you can ensure successful experimental outcomes.
Understanding the Challenge: The Physicochemical Profile of (6-Bromo-5-fluoropyridin-2-yl)methanamine
(6-Bromo-5-fluoropyridin-2-yl)methanamine is a substituted pyridine derivative. Its solubility is governed by a combination of factors inherent to its structure:
-
The Basic Centers: The molecule possesses two primary basic centers: the pyridine ring nitrogen and the primary amine of the methanamine group. These sites can be protonated, which is a key factor in manipulating solubility. The pyridine moiety, being a weak base, can be protonated at an acidic pH, which can significantly increase aqueous solubility[1].
-
Polarity and Substituents: The presence of bromine and fluorine atoms, while contributing to the molecule's utility as a scaffold, also influences its polarity and potential for strong intermolecular interactions within the crystal lattice[1]. These strong interactions can make it difficult for solvent molecules to effectively solvate the compound.
-
"Like Dissolves Like": The principle of "like dissolves like" is fundamental to understanding solubility[2]. A mismatch between the polarity of (6-Bromo-5-fluoropyridin-2-yl)methanamine and the chosen solvent is a common reason for poor dissolution[2].
The following sections provide a structured approach to troubleshoot and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my (6-Bromo-5-fluoropyridin-2-yl)methanamine not dissolving in my aqueous buffer at neutral pH?
At neutral pH, the basic amine groups on your compound may not be sufficiently protonated. In its free base form, the molecule is less polar, leading to lower solubility in polar solvents like water. Strong intermolecular forces in the solid state, such as hydrogen bonding, can also hinder dissolution[2].
Q2: I've prepared a stock solution in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?
This is a common issue when a compound has exceeded its thermodynamic solubility in the final solvent mixture[1]. While highly soluble in a polar aprotic solvent like DMSO, the addition of this stock to an aqueous buffer changes the overall solvent composition to one in which the compound is less soluble, causing it to precipitate out[2].
Q3: Can warming the solution help improve solubility?
Gently warming the solution can sometimes increase the rate of dissolution and the amount of solute that can be dissolved. However, this should be done with caution as excessive heat can lead to the degradation of your compound[1]. It's crucial to assess the thermal stability of (6-Bromo-5-fluoropyridin-2-yl)methanamine before applying heat.
Q4: How do the bromo- and fluoro- substituents affect solubility?
Halogen substituents like bromine and fluorine are electron-withdrawing and increase the lipophilicity of the molecule. This can decrease its solubility in highly polar solvents like water, while potentially increasing it in less polar organic solvents. Generally, hydrophobic substituents on a pyridine ring reduce water solubility[3].
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are experiencing solubility issues with (6-Bromo-5-fluoropyridin-2-yl)methanamine, follow this systematic guide to identify an effective solvent system.
Initial Assessment and Strategy
The primary strategy for enhancing the solubility of this compound in polar solvents is through pH modification to protonate the basic centers. The use of co-solvents is a secondary approach, often used in conjunction with pH adjustment.
Caption: A process diagram for screening and optimizing a co-solvent system.
Step 3: Advanced Formulation Strategies
For particularly challenging applications, such as in vivo studies, more advanced formulation techniques may be necessary. These methods aim to enhance solubility and bioavailability.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[4]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[5]
-
Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization or nanosizing increases the surface area available for dissolution.[6][5][7]
The selection of an advanced formulation strategy is highly dependent on the specific application and should be approached in consultation with formulation experts.
Summary of Troubleshooting Approaches
| Problem | Underlying Cause | Recommended Solution(s) |
| Insoluble in neutral aqueous buffer | Low polarity of the free base form. | Primary: pH adjustment to an acidic range (pH 2-5). |
| Precipitation upon dilution of organic stock | Exceeding thermodynamic solubility in the final aqueous/organic mixture. | 1. Lower the final concentration of the compound.2. Increase the percentage of the organic co-solvent.3. Use a different co-solvent. |
| Compound remains insoluble even at low pH | High crystal lattice energy or very low intrinsic solubility. | 1. Combine pH adjustment with a co-solvent.2. Gently warm the solution (with caution).3. Consider advanced formulation strategies (cyclodextrins, surfactants). |
Table 2: Troubleshooting Summary. This table provides a quick reference for common solubility issues and their solutions.
This technical guide provides a comprehensive framework for addressing the solubility challenges of (6-Bromo-5-fluoropyridin-2-yl)methanamine. By systematically applying these principles and protocols, researchers can achieve reliable and reproducible results in their experiments.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
-
Solubility Enhancement Methods. IJIRT. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
-
PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. Scribd. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. [Link]
-
Polymer Solubility Index. Jordi Labs. [Link]
-
(5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169. PubChem. [Link]
Sources
- 1. 5-bromo-6-fluoropyridin-2-amine | 944401-65-4 [chemicalbook.com]
- 2. 6-Bromo-5-fluoropyridin-3-amine | 1256276-41-1 [sigmaaldrich.com]
- 3. BindingDB BDBM50027973 6-[2-Bromo-5-(2,4-diamino-pyrimidin-5-ylmethyl)-3-methoxy-phenoxy]-hexanoic acid::CHEMBL286400 [bindingdb.org]
- 4. (6-Bromo-5-fluoropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. 6-bromo-5-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]
- 6. fishersci.at [fishersci.at]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by (6-Bromo-5-fluoropyridin-2-yl)methanamine
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving (6-bromo-5-fluoropyridin-2-yl)methanamine. This substrate, while a valuable building block, presents a unique combination of structural features that can lead to significant catalyst poisoning and low reaction yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively.
The Challenge: Understanding the Poisoning Potential of (6-Bromo-5-fluoropyridin-2-yl)methanamine
The molecular structure of (6-bromo-5-fluoropyridin-2-yl)methanamine is a perfect storm for palladium catalyst deactivation. Several functional groups can act as potent catalyst poisons through strong coordination to the palladium center, disrupting the catalytic cycle.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes, effectively reducing the concentration of the active catalyst.[1][2][3]
-
The Primary Amine: The primary aminomethyl group is also a Lewis base and can bind to the palladium center. This can interfere with the desired catalytic pathway, particularly in reactions where the amine is not the intended nucleophile.[4][5]
-
Chelation Effect: The proximity of the pyridine nitrogen and the primary amine can lead to a chelating effect, where both nitrogen atoms bind to the same palladium atom. This forms a highly stable complex that is often catalytically inactive.[6]
The presence of both a bromine and a fluorine atom on the pyridine ring also influences the electronic properties of the molecule, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[7]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with (6-bromo-5-fluoropyridin-2-yl)methanamine is not proceeding. What are the likely causes?
A1: The most probable cause is catalyst poisoning by the substrate itself. The pyridine and primary amine functionalities can strongly coordinate to the palladium catalyst, rendering it inactive.[1][6] Other potential issues include suboptimal reaction conditions (base, solvent, temperature), inactive catalyst, or impure reagents.
Q2: I observe the formation of a black precipitate in my reaction mixture. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition and aggregation.[2] This can be caused by catalyst poisoning, incorrect reaction conditions, or the degradation of ligands. Once formed, palladium black is generally catalytically inactive for cross-coupling reactions.
Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for reactions with this substrate?
A3: While Pd(PPh₃)₄ is a versatile catalyst, it may not be the optimal choice for this challenging substrate. The relatively weak coordination of triphenylphosphine can be easily displaced by the strongly coordinating nitrogen atoms of your substrate, leading to catalyst deactivation.[8][9] More robust catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required.[10][11][12]
Q4: How can I purify (6-bromo-5-fluoropyridin-2-yl)methanamine to remove potential catalyst poisons?
A4: Impurities in your starting material can also contribute to catalyst deactivation. Purification by column chromatography on silica gel is a standard method. It is also crucial to ensure the material is free from residual synthetic reagents or byproducts that might contain other catalyst poisons like sulfur compounds.
Q5: What is the role of the base in overcoming catalyst poisoning?
A5: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not be effective in the transmetalation step of the catalytic cycle.[13] In the context of this substrate, the base can also influence the coordination of the amine to the palladium center. The use of soluble organic bases can sometimes offer advantages over insoluble inorganic bases.[4][14][15]
In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is the most common issue when working with (6-bromo-5-fluoropyridin-2-yl)methanamine. The troubleshooting workflow below will guide you through a systematic approach to identify and solve the problem.
Caption: Troubleshooting workflow for low or no conversion.
Protocol 1: Catalyst and Ligand Screening
This experiment aims to identify a more robust catalyst system that can tolerate the poisoning effects of the substrate.
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd₂(dba)₃ | XPhos Palladacycle G3 |
| Ligand | PPh₃ | XPhos | IPr | None |
| Catalyst Loading | 2 mol% | 2 mol% | 2 mol% | 2 mol% |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent | Dioxane | Dioxane | Dioxane | Dioxane |
| Temperature | 100 °C | 100 °C | 100 °C | 100 °C |
| Expected Outcome | Low Yield | Improved Yield | Improved Yield | High Yield |
Step-by-Step Methodology:
-
To four separate reaction vessels, add (6-bromo-5-fluoropyridin-2-yl)methanamine (1.0 equiv), the boronic acid or other coupling partner (1.2 equiv), and the base (2.0 equiv).
-
Add the appropriate palladium source and ligand to each vessel as specified in the table above.
-
Add the degassed solvent to each vessel.
-
Seal the vessels and heat the reactions at the specified temperature for 12-24 hours.
-
Monitor the reactions by TLC or LC-MS to determine the conversion.
Issue 2: Product Decomposition or Side Reactions
Even with an active catalyst system, the desired product can be prone to decomposition or side reactions under harsh conditions.
-
High Temperatures: Prolonged heating at high temperatures can lead to product degradation.
-
Solution: Once an active catalyst system is identified, try to lower the reaction temperature. A more active catalyst may allow for efficient coupling at a milder temperature.
-
-
Strong Base: The use of a very strong base can lead to deprotonation of the aminomethyl group, potentially leading to undesired side reactions.
-
Homocoupling of the Coupling Partner: This is a common side reaction in Suzuki-Miyaura couplings.[16]
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Using a 1:1 ratio of coupling partners can also minimize this side reaction.
-
Understanding the Mechanism of Catalyst Poisoning
To effectively troubleshoot, it is essential to understand how (6-bromo-5-fluoropyridin-2-yl)methanamine interacts with the palladium catalyst.
Caption: Simplified catalytic cycle and poisoning pathway.
The active Pd(0) catalyst can be intercepted by (6-bromo-5-fluoropyridin-2-yl)methanamine, leading to the formation of a stable and catalytically inactive palladium-amine complex. This diverts the catalyst from the desired productive cycle. The goal of the troubleshooting strategies outlined above is to favor the catalytic cycle over this deactivation pathway.
References
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]
-
PMC. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]
-
ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
DSpace@MIT. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Journal of the American Chemical Society. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]
-
ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
PDF. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from [Link]
-
PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]
-
Organic Letters - ACS Publications. (2023, December 21). Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)–H Arylation of Primary Aliphatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed amination catalytic cycle. Structures are meant to... Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Inorganic Chemistry - ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
NSF Public Access Repository. (2022, October 1). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Retrieved from [Link]
-
PubMed. (2003, October 27). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Palladium aminopyridine complexes catalyzed selective benzylic C–H oxidations with peracetic acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Retrieved from [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: A Guide to Minimizing Side Reactions in the Coupling of (6-Bromo-5-fluoropyridin-2-yl)methanamine
Welcome to the technical support guide for managing the complexities of cross-coupling reactions with (6-Bromo-5-fluoropyridin-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to enhance reaction efficiency, improve yield, and minimize the formation of problematic side products.
Part 1: Understanding the Substrate's Intrinsic Reactivity
A thorough understanding of the starting material is the first step toward a successful coupling reaction. (6-Bromo-5-fluoropyridin-2-yl)methanamine possesses several features that can influence reactivity, both positively and negatively.
Q1: What are the key structural features of (6-Bromo-5-fluoropyridin-2-yl)methanamine that I should be aware of before planning my synthesis?
A1: There are four primary features to consider:
-
The C(sp²)-Br Bond (Position 6): This is your primary reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira. Its reactivity is modulated by the other substituents on the pyridine ring.
-
The Pyridine Nitrogen (Position 1): This nitrogen is a Lewis base and can coordinate to the palladium catalyst. This coordination can be a double-edged sword: it can facilitate oxidative addition in some cases, but more often it acts as a catalyst inhibitor, leading to sluggish or incomplete reactions.[1]
-
The Primary Aminomethyl Group (-CH₂NH₂ at Position 2): This group contains a nucleophilic primary amine and a free N-H bond. It can act as a bidentate ligand in conjunction with the pyridine nitrogen, strongly chelating the palladium catalyst and potentially halting the catalytic cycle.[1] Furthermore, under basic conditions, this amine can itself act as a nucleophile in a competing C-N coupling reaction, leading to dimerization or oligomerization.
-
The Fluoro Group (Position 5): The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring.[2] This generally makes the C-Br bond more susceptible to oxidative addition, which can be beneficial.[3][4] However, it also reduces the basicity of the pyridine nitrogen, which can alter its interaction with the catalyst.[2][5]
Caption: Key reactive sites of the substrate.
Part 2: Troubleshooting Guide for Common Coupling Reactions
This section addresses specific side reactions and performance issues encountered during the most common cross-coupling procedures.
A. Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds.[6][7] However, with a substrate as functionalized as ours, several pitfalls can arise.
Q2: My primary side product is the hydrodehalogenated starting material, (5-fluoro-2-yl)methanamine. What is causing this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It typically arises from two main pathways: (1) β-hydride elimination from the palladium-amido intermediate, or (2) reaction of the aryl-palladium intermediate with a hydride source.[6] The presence of the aminomethyl group can exacerbate this issue.
Probable Causes & Solutions:
-
Choice of Base: Strong, sterically hindered bases like LiHMDS or NaOtBu are often used, but they can promote side reactions. If you see hydrodehalogenation, consider a weaker inorganic base like K₃PO₄ or K₂CO₃.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands are designed to promote rapid reductive elimination, which outcompetes side reactions.[8]
-
Solvent and Temperature: Ensure your solvent is anhydrous. Trace water can be a proton source. Lowering the reaction temperature can often reduce the rate of side reactions more than the desired coupling.
Q3: The reaction is very slow, or it stalls after ~30% conversion. What's happening to my catalyst?
A3: This is a classic symptom of catalyst inhibition or deactivation, likely caused by the bidentate chelation from the pyridine nitrogen and the aminomethyl group.[1]
Probable Causes & Solutions:
-
Ligand Choice: Standard ligands like PPh₃ or even some first-generation biarylphosphines may not be sufficient. Use ligands specifically designed for challenging heterocyclic substrates. For unprotected aminopyridines, ligands like RuPhos and BrettPhos have shown outstanding performance.[1][9][10]
-
Use of Pre-catalysts: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(II) pre-catalyst (e.g., RuPhos G3-Pd). These form the active catalytic species rapidly and efficiently, minimizing the opportunity for inhibitory species to form.[1]
-
Protecting the Aminomethyl Group: While adding steps, protecting the aminomethyl group (e.g., as a Boc-carbamate) is the most robust solution. This eliminates the problematic N-H proton and the chelating ability of the side chain, simplifying the reaction to that of a standard halo-pyridine.
| Parameter | Recommendation for Unprotected Substrate | Rationale |
| Catalyst | RuPhos or BrettPhos Pre-catalyst (2-5 mol%) | Specifically designed to overcome catalyst inhibition by N-heterocycles.[1][9] |
| Ligand | RuPhos or BrettPhos | Promotes fast reductive elimination, minimizing side reactions.[6] |
| Base | LiHMDS or K₃PO₄ (2-3 equiv.) | LiHMDS is effective but can be aggressive; K₃PO₄ is a milder alternative.[1][10] |
| Solvent | Dioxane, Toluene, or t-Amyl alcohol (anhydrous) | Aprotic solvents are generally preferred. |
| Temperature | 80-110 °C | Start at the lower end to minimize side reactions. |
Caption: Recommended Buchwald-Hartwig Reaction Conditions.
Caption: Buchwald-Hartwig cycle and common failure points.
B. Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki reaction is a robust method for forming C-C bonds, but protodeborylation and homocoupling can be problematic.[11][12]
Q4: I am observing significant formation of a bipyridine side product from the homocoupling of my starting material. How do I minimize this?
A4: Homocoupling occurs when two molecules of the aryl halide react with each other. This is often competitive with the desired cross-coupling pathway.
Probable Causes & Solutions:
-
Reaction Conditions: High temperatures and high catalyst loadings can sometimes favor homocoupling. Try to run the reaction at the lowest effective temperature.
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the boronic acid or ester. This helps ensure the aryl-palladium intermediate is more likely to encounter a boron species for transmetalation.
-
Slow Addition: If the problem persists, consider adding your (6-Bromo-5-fluoropyridin-2-yl)methanamine solution slowly via syringe pump to the reaction mixture containing the catalyst, base, and boronic acid. This keeps the concentration of the aryl halide low at any given time, disfavoring the bimolecular homocoupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific boronic acid partner.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1). Degas the mixture thoroughly by sparging with argon for 15-20 minutes.
-
Substrate Addition: Add (6-Bromo-5-fluoropyridin-2-yl)methanamine (1.0 equiv.) as a solid or a solution in the reaction solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
C. Sonogashira Coupling (C-C Coupling)
The Sonogashira reaction is highly effective for coupling terminal alkynes, but the primary side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling.[13][14]
Q5: My reaction mixture is turning into a mess, and I'm isolating a symmetrical di-yne product derived from my alkyne. What's going on?
A5: This is classic Glaser homocoupling. It is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[14]
Probable Causes & Solutions:
-
Oxygen Contamination: The most common cause. Ensure your reaction is set up under a strictly inert atmosphere and that all solvents are rigorously degassed. Use Schlenk line techniques.
-
Copper-Free Conditions: Many modern Sonogashira protocols have been developed that avoid the use of a copper co-catalyst, which completely eliminates this side reaction. These often require a slightly higher catalyst loading or a more specialized ligand but are much cleaner.[14]
-
Base Selection: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is pure and dry.
| Problem | Probable Cause | Recommended Solution(s) | Reaction Type |
| Hydrodehalogenation | Unwanted protonolysis | Use weaker base (K₃PO₄); lower temperature; ensure anhydrous conditions. | All |
| Catalyst Inhibition | Chelation by substrate N-atoms | Use specialized ligands (RuPhos, BrettPhos); use pre-catalysts; protect amine. | All |
| Aryl Homocoupling | Bimolecular reaction of Ar-Pd-X | Slow addition of aryl halide; optimize stoichiometry; lower temperature. | Suzuki |
| Alkyne Homocoupling | O₂-mediated Glaser coupling | Rigorously exclude oxygen; use copper-free conditions. | Sonogashira |
| Protodeborylation | Decomposition of boronic acid | Use pinacol boronate esters; use KF as base; ensure anhydrous conditions. | Suzuki |
Caption: General Troubleshooting Summary.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]
-
Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. Chemistry – A European Journal. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
-
Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. CCS Chemistry. [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. [Link]
-
What are the side effects of methenamine?. Dr.Oracle. [Link]
-
Methenamine Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Methenamine. Johns Hopkins ABX Guide. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3--Halo-2-aminopyridines. Organic Letters. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Methenamine. LiverTox - NCBI Bookshelf. [Link]
-
Methenamine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
Buchwald-Hartwig Amination. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
BindingDB BDBM50000833. BindingDB. [Link]
-
Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. [Link]
-
Reaction Products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination: Linear and Rearranged to Spiropyrazolinium Salts with Antidiabetic Activity. MDPI. [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. sci-hub.box [sci-hub.box]
- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Stability of (6-Bromo-5-fluoropyridin-2-yl)methanamine free base vs hydrochloride salt
Executive Summary: The Stability Hierarchy
For researchers utilizing (6-Bromo-5-fluoropyridin-2-yl)methanamine (CAS: 1211529-66-8 / Analogous structures), the stability consensus is definitive: The Hydrochloride (HCl) salt is the superior form for storage and handling. [1]
-
Free Base: Thermodynamically unstable in air. Prone to oxidative degradation (yellowing), carbamate formation (CO₂ absorption), and polymerization.
-
HCl Salt: Kinetically stable solid. Protonation of the primary amine shuts down oxidative pathways and prevents nucleophilic side reactions.
Part 1: Technical Deep Dive (The "Why")
Electronic & Structural Vulnerabilities
The molecule features a primary aminomethyl group attached to a halogenated pyridine ring. This creates a "push-pull" electronic environment that dictates its stability profile.[1]
| Feature | Chemical Consequence | Stability Impact (Free Base) |
| Primary Amine (-CH₂NH₂) | High nucleophilicity; lone pair availability.[1] | Critical Risk: Rapidly absorbs atmospheric CO₂ to form carbamates; susceptible to N-oxidation.[1] |
| Pyridine Ring | Electron-deficient aromatic system.[1][2][3] | Moderate Risk: The ring nitrogen is weakly basic, but the system is stable unless subjected to strong nucleophiles. |
| Halogens (6-Br, 5-F) | Strong electron-withdrawing groups (EWG).[1] | Indirect Benefit: Lowers the pKa of the pyridine nitrogen, ensuring HCl protonation occurs selectively at the exocyclic amine first. |
The Stabilization Mechanism of the Salt
When converted to the hydrochloride salt, the exocyclic nitrogen is protonated (
-
Oxidation Blockade: The lone pair on the nitrogen is no longer available to participate in radical oxidation mechanisms.
-
Lattice Energy: The ionic lattice of the salt provides a significant energy barrier against thermal decomposition compared to the amorphous or semi-crystalline free base.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My compound has turned from white to yellow/brown."
Diagnosis: Oxidative Degradation.
-
Cause: The free base was likely exposed to air or light. Primary benzylic-type amines (pyridyl-methanamines) can oxidize to imines or aldehydes, which then oligomerize to form colored "tars."[1]
-
Solution:
-
Check Purity: Run an LC-MS.[1] If the main peak is intact (>95%), the color is likely a trace surface impurity.
-
Purification: Dissolve in dilute HCl, wash with ether (removes non-basic colored impurities), then basify and re-extract immediately before use.
-
Prevention: Store strictly as the HCl salt at -20°C.
-
Scenario B: "I see a new peak at [M+18] or [M+44] in my LC-MS."
Diagnosis: Atmospheric Contamination.
-
[M+44] (Carbamate): Reaction with CO₂. The free base is a "CO₂ sponge."
-
Fix: Acidify the sample. Carbamates decompose back to the amine and CO₂ under acidic conditions (
).
-
-
[M+18] (Hydrolysis): Rare. Could indicate displacement of the Bromine or Fluorine by water if stored in solution at high pH, though the 6-Br is relatively stable without strong heating.
Scenario C: "The salt is sticky or clumping."
Diagnosis: Hygroscopicity.
-
Cause: Pyridine hydrochloride salts can be hygroscopic, absorbing moisture from the air to form hydrates.
-
Fix: Dry the salt in a vacuum desiccator over
for 24 hours. Handle in a glovebox or dry room if weighing small quantities (<10 mg).
Part 3: Experimental Protocols
Protocol 3.1: Conversion of Free Base to Stable HCl Salt
Use this workflow to stabilize a fresh batch of free base.
-
Dissolution: Dissolve the free base oil/solid in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM) .
-
Acidification: Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) at 0°C.
-
Stoichiometry: Aim for 1.1 equivalents of HCl.
-
-
Precipitation: A white precipitate should form immediately.
-
Isolation: Filter the solid under nitrogen/argon.
-
Washing: Wash the filter cake with cold anhydrous ether to remove excess acid and impurities.
-
Drying: Vacuum dry at room temperature.
Protocol 3.2: Free Base Liberation (Just-in-Time)
Use this immediately before a reaction requiring the nucleophilic amine.[1]
-
Partition: Suspend the HCl salt in DCM .
-
Neutralization: Add Saturated Aqueous NaHCO₃ (do not use NaOH, as strong hydroxide might hydrolyze the halogens over time).
-
Extraction: Shake vigorously. The free base migrates to the DCM layer.
-
Drying: Dry the DCM layer over anhydrous
. -
Concentration: Evaporate solvent in vacuo (keep bath <30°C). Use immediately.
Part 4: Visualizations
Stability & Degradation Pathways
Caption: Transformation pathways showing the vulnerability of the free base vs. the stability of the salt.
Salt Formation Workflow
Caption: Step-by-step experimental workflow for converting the unstable free base to the stable HCl salt.
Part 5: FAQs
Q: Can I store the free base in DMSO or DMF? A: Not recommended for long periods. While stable in the short term, primary amines in solution can slowly oxidize or react with solvent impurities (e.g., formaldehyde traces in PEG or DMF decomposition products). Store as a solid salt.
Q: What is the pKa of this compound?
A: While experimental values for this specific analog are scarce, the aminomethyl group typically has a pKa
Q: Is the 6-Bromo position labile?
A: The 6-position is ortho to the nitrogen, making it activated for
References
-
Sigma-Aldrich. (6-Bromopyridin-2-yl)methanamine Product Safety & Handling. Retrieved from [1][4]
-
National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from
-
BenchChem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from
-
PharmaOffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from
-
ChemicalBook. 5-bromo-6-fluoropyridin-2-amine Properties and Storage. Retrieved from
Sources
Removing impurities from (6-Bromo-5-fluoropyridin-2-yl)methanamine samples
This technical guide addresses the purification, handling, and troubleshooting of (6-Bromo-5-fluoropyridin-2-yl)methanamine .
This intermediate is a critical "linker" scaffold often used in the synthesis of kinase inhibitors and PROTACs. Its dual-halogenated pyridine core makes it electronically unique but also prone to specific degradation pathways (dehalogenation, oxidation) and purification challenges (silanol interaction).
Module 1: Impurity Profiling & Diagnostics
Before initiating purification, you must identify the nature of your impurities. The synthesis of this molecule usually proceeds via the reduction of 6-bromo-5-fluoropicolinonitrile . This route dictates the impurity profile.
Common Impurity Table
| Impurity Type | Origin / Cause | Chemical Behavior | Detection (LCMS/NMR) |
| Starting Material (Nitrile) | Incomplete reduction of the picolinonitrile precursor. | Non-basic (relative to product); less polar. | Distinct nitrile peak in IR (~2230 cm⁻¹). M-4 mass shift. |
| Des-bromo Analog | Over-reduction (Hydrogenolysis). Common if Pd/C or high pressure H₂ was used. | Basic. Very similar polarity to product. Hard to separate. | Mass = Product - 79/81 amu + 1. Loss of isotopic Br pattern. |
| Dimer (Secondary Amine) | Condensation of the product with the intermediate imine during reduction. | More lipophilic; Basic (secondary amine). | Mass = 2x Product - NH₃. |
| Pyridine N-Oxide | Oxidation during storage or workup with peroxides. | Highly polar; "Tails" significantly on silica. | Mass + 16. Shift in aromatic protons in NMR. |
Module 2: Purification Protocols
Protocol A: The "pH Swing" Extraction (Recommended First Pass)
Use this method to remove non-basic impurities (Starting Nitrile, Amides).
The Science: The pyridine ring nitrogen is electron-deficient due to the Fluorine (C5) and Bromine (C6) substituents, rendering it non-basic (pKa < 2). However, the primary amine on the methanamine chain remains basic (pKa ~8.5–9.0). We exploit this specific pKa window.
Step-by-Step:
-
Dissolution: Dissolve crude oil in 1M HCl (aq) . The product forms a water-soluble hydrochloride salt.
-
Wash 1 (Acidic Phase): Wash the aqueous layer with Ethyl Acetate (EtOAc) or DCM .
-
Action: The neutral nitrile starting material and non-basic organic impurities partition into the organic layer.
-
Discard Organic Layer.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to 10–11 using saturated Na₂CO₃ or 2M NaOH .
-
Critical: Do not exceed pH 12 for extended periods to avoid potential hydrolysis of the C-F bond (SnAr).
-
-
Extraction: Extract the now-neutral free amine into DCM (3x).
-
Note: Use DCM over EtOAc here; halogenated pyridines often have better solubility in chlorinated solvents.
-
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
Visualization: Acid-Base Workflow
Caption: Separation logic relying on the basicity of the methanamine side-chain.
Protocol B: Hydrochloride Salt Crystallization (High Purity)
Use this method if the product is an oil or if you need to remove the "Des-bromo" impurity (which often does not crystallize as easily).
The Science: (6-Bromo-5-fluoropyridin-2-yl)methanamine is often an oil or low-melting solid as a free base. Converting it to a dihydrochloride or monohydrochloride salt stabilizes the lattice, allowing impurities to remain in the mother liquor.
-
Solvent: Dissolve the free base in a minimum amount of anhydrous Ethanol or Dioxane .
-
Acid Addition: Add 2.5 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: A white precipitate should form immediately.
-
Troubleshooting: If no solid forms, add Diethyl Ether or MTBE as an anti-solvent until cloudy, then refrigerate (-20°C).
-
-
Isolation: Filter under N₂ (hygroscopic!). Wash with cold Et₂O.
Protocol C: Flash Chromatography (Silica Treatment)
Use this if extraction fails. Addresses the "Tailing" issue.
The Issue: Primary amines interact strongly with acidic silanols on silica gel, causing broad, streaking peaks (tailing) and poor separation.
The Fix:
-
Stationary Phase: Standard Silica (40–63 µm).
-
Mobile Phase: DCM : MeOH : NH₄OH (25% aq) .
-
Ratio: Start with 98:2:0.2. Gradient to 90:10:1.
-
Alternative: Pre-wash the column with 1% Triethylamine (Et₃N) in hexanes, then run your gradient.
-
-
Loading: Load as a liquid in DCM. Do not dry-load on silica unless using "amine-functionalized" silica.
Module 3: Troubleshooting & FAQs
Q1: I used Pd/C for the reduction, and my mass spec shows a large M-80 peak. What happened?
A: You have debrominated your product. The C-Br bond at the 6-position is activated and susceptible to hydrogenolysis, especially with Palladium.
-
Prevention: Use Raney Nickel or Borane-THF complex for the reduction of the nitrile. If you must use Pd, use Lindlar's catalyst or dope the reaction with a poison (e.g., KBr) to inhibit oxidative addition into the C-Br bond.
-
Recovery: Separation of the des-bromo impurity is extremely difficult via extraction. You must use Reverse Phase HPLC (C18 column) with a shallow gradient (e.g., 5% to 30% MeCN in Water + 0.1% Formic Acid).
Q2: The product is turning black upon storage.
A: Primary amines are prone to oxidation, and the pyridine ring is light-sensitive.
-
Solution: Store as the HCl salt . If you must store the free base, keep it under Argon at -20°C, shielded from light. The black color is likely trace "pyridine-N-oxide" or polymerization products, which can be removed by a quick filtration through a short plug of basic alumina.
Q3: My yield is low after Acid-Base extraction.
A: Check the pH of your aqueous layer. The electron-withdrawing Fluorine and Bromine make the pyridine ring electron-poor. This can slightly lower the pKa of the methanamine group compared to a standard benzylamine. Ensure your pH is >10.5 during the basification step to ensure the amine is fully deprotonated and drives into the organic layer.
Module 4: Decision Matrix
Use this flow to determine the correct purification path for your specific crude mixture.
Caption: Logic flow for selecting the optimal purification method based on impurity profile.
References
-
Synthesis & Halogen Selectivity: BenchChem Technical Guide. "Synthesis of 6-Bromopyridin-3-amine and analogs." (Discusses regioselectivity and halogen stability in pyridines).
-
pKa of Pyridines: Evans pKa Table. (General reference for electron-deficient pyridine basicity).
-
Amine Purification: Common Purification of Amines. "Strategies for avoiding tailing on silica." Sigma-Aldrich Technical Bulletin.
-
Reduction of Cyanopyridines: Patent WO2017019563. "Methods for reducing cyanopyridines to aminomethylpyridines while preserving halogens." (Relevant for avoiding des-bromination).
Technical Support Center: Managing the Hygroscopic Nature of (6-Bromo-5-fluoropyridin-2-yl)methanamine Salts
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (6-bromo-5-fluoropyridin-2-yl)methanamine and its salts. Due to the inherent hygroscopicity of many amine salts, proper handling is critical to ensure experimental reproducibility, compound stability, and the overall integrity of your research. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What does it mean that my (6-Bromo-5-fluoropyridin-2-yl)methanamine salt is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For your compound, this means that upon exposure to air, it will take up water molecules. This can lead to significant changes in its physical and chemical properties, compromising the accuracy and outcome of your experiments.[1][3]
Q2: What are the immediate consequences of moisture absorption?
A2: Moisture absorption can manifest in several ways:
-
Physical Changes: The free-flowing powder may begin to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[2][3] This makes accurate weighing nearly impossible.
-
Inaccurate Stoichiometry: When you weigh the hygroscopic salt, you are weighing both the compound and an unknown amount of water. This leads to preparing solutions with lower-than-intended concentrations, affecting reaction kinetics and yields.[1][3]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, potentially leading to the formation of impurities and a reduction in the active pharmaceutical ingredient's (API) potency.[3][4][5] For amine salts, water can affect the microenvironment's pH, which can accelerate degradation.[4]
Q3: My vial of (6-Bromo-5-fluoropyridin-2-yl)methanamine salt has turned into a sticky solid. Can I still use it?
A3: This is a sign of significant water absorption. While it may be possible to dry the material (see Section 3), its purity should be verified by analytical methods (e.g., NMR, LC-MS) after drying. For highly sensitive applications, it is recommended to use a fresh, unopened vial. If you must use the material, do not attempt to weigh it as a solid. Instead, consider preparing a stock solution of the entire batch and determining its concentration accurately via a quantitative method like qNMR or titration.[3]
Q4: What are the ideal storage conditions for these salts?
A4: To maintain integrity, the salt should be stored in a tightly sealed container, preferably with a secondary seal like parafilm, in a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[6][7] For long-term storage, placing the sealed container inside a moisture-barrier bag with a desiccant pouch under an inert atmosphere (e.g., argon or nitrogen) is best practice.[7]
Troubleshooting Common Issues
This section addresses specific problems you may encounter and provides a logical workflow to resolve them.
Decision-Making Workflow for Handling the Salt
The following diagram outlines the decision process from receiving a new vial to its use in an experiment.
Caption: Decision workflow for handling hygroscopic salts.
Key Experimental Protocols
As a Senior Application Scientist, I cannot overstate the importance of robust, validated protocols. The following methods are designed to ensure the quality and accuracy of your work when handling hygroscopic materials.
Protocol: Determination of Water Content by Karl Fischer Titration
Principle: Karl Fischer (KF) titration is the gold standard for water determination in pharmaceutical substances.[8] It is a highly specific and accurate method that chemically reacts with water.[9][] Both volumetric and coulometric methods are suitable, with coulometry being ideal for very low water content (ppm to 1%).[9]
Instrumentation & Reagents:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous Methanol or specialized KF solvent
-
KF Reagent (Titer should be standardized)
-
Analytical Balance
-
Gas-tight syringes and needles
Procedure (Volumetric Method):
-
System Preparation: Add a sufficient volume of anhydrous methanol to the titration vessel and pre-titrate with the KF reagent until the endpoint is reached. This ensures the solvent is dry.
-
Reagent Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. The water equivalence factor (F) of the reagent is calculated in mg/mL.[11] This step is crucial for accurate results and should be performed regularly.
-
Sample Analysis: a. Inside a low-humidity environment (glovebox preferred), accurately weigh approximately 50-100 mg of the (6-Bromo-5-fluoropyridin-2-yl)methanamine salt into a clean, dry vial. b. Quickly transfer the solid to the pre-titrated KF vessel. c. Allow the sample to dissolve completely while stirring. d. Titrate with the standardized KF reagent to the electrometric endpoint.
-
Calculation: Water Content (%) = (Volume of KF Reagent (mL) × F (mg/mL)) / (Sample Weight (mg)) × 100
Trustworthiness Check:
-
Run a blank analysis to ensure no background moisture is being titrated.
-
Perform the analysis in triplicate to ensure precision. The relative standard deviation (RSD) should typically be less than 2%.
Protocol: Drying of Hygroscopic (6-Bromo-5-fluoropyridin-2-yl)methanamine Salts
Principle: Using a vacuum oven lowers the boiling point of water, allowing for efficient drying at a temperature low enough to prevent thermal degradation of the API.[12] An inert gas bleed helps to sweep moisture away from the sample.
Instrumentation:
-
Vacuum Oven with temperature control
-
Vacuum Pump
-
Inert Gas Source (Nitrogen or Argon)
-
Shallow glass dish (e.g., crystallization dish)
Procedure:
-
Preparation: Place a thin layer of the caked or clumped salt onto a shallow glass dish to maximize surface area.
-
Loading: Place the dish in the vacuum oven.
-
Drying Cycle: a. Heat the oven to a moderate temperature (e.g., 40-50 °C). Note: It is critical to ensure this temperature is well below the compound's melting or decomposition point. If this data is unavailable, a conservative temperature is advised. b. Slowly apply vacuum to the oven to prevent the powder from being aspirated. c. Once a stable vacuum is achieved, introduce a slow bleed of dry nitrogen or argon gas.
-
Drying to Constant Weight: Dry the material for several hours (e.g., 4-8 hours). After this period, release the vacuum with inert gas, quickly remove the sample, and weigh it. Return the sample to the oven and continue drying for another 1-2 hours. Repeat this process until the weight difference between two consecutive measurements is negligible (e.g., <0.1%).
-
Storage: Once dried, immediately transfer the material into a desiccator for cooling and subsequent storage in a tightly sealed container.[3]
Data Summary & Visualization
Table 1: Recommended Handling and Quality Control Parameters
| Parameter | Recommendation / Specification | Rationale & Causality |
| Weighing Environment | Glovebox (Inert Atmosphere) or Low Humidity Room (<20% RH) | Minimizes moisture uptake during the critical weighing step, ensuring accurate stoichiometry.[3][13] |
| Drying Temperature | 40 - 50 °C (or >20 °C below melting point) | Provides sufficient energy to remove adsorbed water without inducing thermal degradation of the amine salt. |
| Acceptable Water Content | < 0.5% w/w (for most applications) | A low water content is crucial for preventing chemical degradation and ensuring accurate concentration calculations.[8] |
| Storage Conditions | Tightly sealed container, in a desiccator, at room temperature. | Prevents ingress of atmospheric moisture during short and long-term storage.[6] |
Diagram: Karl Fischer Titration Workflow
This diagram illustrates the logical flow of the Karl Fischer titration process, emphasizing the critical standardization step for ensuring data integrity.
Caption: Workflow for accurate Karl Fischer titration.
References
- Water Determination by Karl Fischer Titr
-
Ngo, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1185. [Link]
- Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (2025). Benchchem.
- Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. (2025). Benchchem.
- Fukushima, Y., Nakamura, T., Kato, F., Ohshima, S., & Tahara, K. (2025). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Chemical and Pharmaceutical Bulletin.
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
-
Varadhan, C., & Yip, Y. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(9), 3945-3954. [Link]
-
Al-Hussein, A., et al. (2015). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Organic Process Research & Development, 19(12), 1877-1884. [Link]
- Moisture Content Determination - Wet Chemistry. (n.d.). BOC Sciences.
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
Hart, E. R., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16047. [Link]
-
Gniadecka, A., et al. (2017). The effect of water on the stability of quaternary ammonium groups for anion exchange membrane fuel cell applications. ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN Pharmaceutics, 2012, 702575. [Link]
-
How do you handle hygroscopic salts? (2016). HepatoChem. [Link]
- Kumar, S., & Kalra, N. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
-
Gokaraju, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
-
The MSDS HyperGlossary: Hygroscopic. (2025). Interactive Learning Paradigms, Incorporated. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]
-
Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. metrohm.com [metrohm.com]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. hepatochem.com [hepatochem.com]
4. Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of (6-Bromo-5-fluoropyridin-2-yl)methanamine
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose, offering profound insights into molecular architecture.[1] This guide provides an in-depth analysis of the 1H NMR spectrum of (6-Bromo-5-fluoropyridin-2-yl)methanamine, a substituted pyridine derivative characteristic of scaffolds found in medicinal chemistry.
This document moves beyond a simple spectral interpretation. It is designed as a comparative guide, contextualizing the spectrum of our target molecule against structurally related analogues. This approach not only facilitates a deeper understanding of the target's unique spectral features but also illustrates the predictable and rational influence of substituents on proton chemical environments—a critical skill for researchers in the field. We will explore the theoretical underpinnings, present a robust experimental protocol, and offer field-proven insights into the causal relationships between molecular structure and spectral output.
Foundational Principles: Decoding the Spectrum
Before dissecting the spectrum, it is crucial to understand the key NMR parameters that govern the appearance of proton signals. The structure of (6-Bromo-5-fluoropyridin-2-yl)methanamine presents several features that directly influence its 1H NMR spectrum: an aromatic pyridine ring, electronegative halogen substituents (Br and F), and an aliphatic aminomethyl group.
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups, such as halogens and the nitrogen atom in the pyridine ring, pull electron density away from nearby protons.[2][3] This "deshielding" effect causes the protons to experience a stronger external magnetic field, shifting their signals to a higher ppm value (downfield).[3] Conversely, electron-donating groups "shield" protons, moving their signals upfield.
-
Spin-Spin Coupling (J-coupling) : The magnetic field of one nucleus can influence its neighbors through the intervening chemical bonds, causing their signals to split. This phenomenon, known as J-coupling or scalar coupling, is a powerful tool for determining connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their dihedral angle. In our target molecule, we anticipate:
-
³JHH (ortho-coupling) : Coupling between protons on adjacent carbons in the pyridine ring.
-
³JHF and ⁴JHF (ortho- and meta-coupling) : Coupling between protons and the fluorine atom. Fluorine (¹⁹F) is a spin-active nucleus (I=½), and H-F couplings are often significant and observable over several bonds.[4]
-
-
Integration : The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.
Below is the structure of our target molecule with protons labeled for the upcoming analysis.
Figure 1: Structure of (6-Bromo-5-fluoropyridin-2-yl)methanamine with proton labeling.
Spectral Analysis: A Comparative Approach
A key tenet of spectral interpretation is comparison to known structures. By systematically analyzing simpler analogues, we can isolate the spectral contributions of each substituent. We will build up to our target molecule, starting with the parent 2-(aminomethyl)pyridine.
| Compound | H-3 (δ, mult.) | H-4 (δ, mult.) | H-5 (δ, mult.) | H-6 (δ, mult.) | -CH₂- (δ, mult.) | -NH₂ (δ, mult.) |
| 2-(Aminomethyl)pyridine (Baseline) | ~7.2 ppm (d) | ~7.6 ppm (t) | ~7.1 ppm (t) | ~8.5 ppm (d) | ~3.9 ppm (s) | ~1.8 ppm (br s) |
| (5-Fluoro-pyridin-2-yl)methanamine (Alternative 1) | ~7.4 ppm (dd) | ~7.7 ppm (td) | --- | ~8.3 ppm (d) | ~3.9 ppm (s) | ~1.9 ppm (br s) |
| (6-Bromo-pyridin-2-yl)methanamine (Alternative 2) | ~7.2 ppm (d) | ~7.6 ppm (t) | ~7.4 ppm (d) | --- | ~3.9 ppm (s) | ~1.9 ppm (br s) |
| (6-Bromo-5-fluoropyridin-2-yl)methanamine (Target) | ~7.5 ppm (d) | ~7.8 ppm (dd) | --- | --- | ~4.0 ppm (s) | ~2.0 ppm (br s) |
| Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃) for the Target Molecule and Comparative Analogues. Note: These are estimated values based on substituent effects; actual values may vary. |
Analysis of (6-Bromo-5-fluoropyridin-2-yl)methanamine
Based on established principles, we can predict the key features of the target molecule's spectrum:
-
-NH₂ Protons (Hₓ) : These protons typically appear as a broad singlet around ~2.0 ppm . The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. Its integration corresponds to two protons.
-
-CH₂- Protons (Hₐ) : These methylene protons are adjacent to the electron-withdrawing pyridine ring, shifting them downfield to approximately ~4.0 ppm . Since they have no adjacent proton neighbors, they should appear as a sharp singlet integrating to two protons.
-
Pyridine Proton H-3 : This proton is ortho to the -CH₂NH₂ group and meta to the fluorine atom. It will be coupled to H-4. The meta coupling to fluorine (⁴JHF) is typically small (~1-3 Hz) and may not be resolved, or it may appear as a slight broadening. Therefore, H-3 is expected to be a doublet due to coupling with H-4, appearing around ~7.5 ppm .
-
Pyridine Proton H-4 : This proton is ortho to the fluorine atom and ortho to H-3. It will experience strong ortho coupling to both H-3 (³JHH ≈ 8-9 Hz) and the fluorine atom (³JHF ≈ 9-10 Hz). This will split the signal into a doublet of doublets (dd) . Due to the deshielding effect of the adjacent fluorine, this signal will be the furthest downfield of the ring protons, around ~7.8 ppm .
The complex splitting pattern of the aromatic protons is a direct consequence of the H-F coupling, a characteristic feature for fluorinated organic molecules.[5]
Figure 2: Key spin-spin couplings in the aromatic region of (6-Bromo-5-fluoropyridin-2-yl)methanamine.
A Self-Validating Experimental Protocol
Acquiring a high-quality, interpretable spectrum requires a robust and well-planned experimental approach. The following protocol is designed to be self-validating, with built-in steps to confirm assignments.
Workflow for 1H NMR Analysis
Figure 3: Recommended workflow for the acquisition and analysis of the ¹H NMR spectrum.
Methodology Details
-
Sample Preparation :
-
Solvent Choice : Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, if the -NH₂ proton signal is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it slows down proton exchange, often resolving the -NH₂ signal as a sharper peak.
-
Concentration : A concentration of ~10 mg/mL is typically sufficient for high-field NMR instruments (≥400 MHz).
-
-
Data Acquisition :
-
Standard ¹H Spectrum : A standard proton experiment is the primary source of information.
-
¹⁹F-Decoupling (Self-Validation Step) : This is a crucial experiment for this specific molecule. Irradiating the ¹⁹F nucleus during the acquisition of the ¹H spectrum will cause all H-F couplings to collapse.[5] In the ¹⁹F-decoupled spectrum, the signal for H-4, which was a doublet of doublets, will collapse into a simple doublet (due to coupling with H-3 only). This unequivocally confirms the H-F coupling and validates the assignment.
-
-
Data Analysis :
-
Peak Assignment : Assign signals based on the predictions in Section 2.
-
Coupling Constant Measurement : Carefully measure the distance in Hz between the split lines of the multiplets for H-3 and H-4 to determine the J-values. The ³JHH value extracted from the H-3 doublet should match one of the J-values from the H-4 doublet of doublets.
-
Conclusion and Outlook
The 1H NMR spectrum of (6-Bromo-5-fluoropyridin-2-yl)methanamine is a rich source of structural information, defined by a simple upfield region for the aminomethyl protons and a complex, informative downfield region for the aromatic protons. The key diagnostic feature is the doublet of doublets for the H-4 proton, a direct result of ortho couplings to both H-3 and the fluorine at C-5.
By employing a comparative analysis with simpler analogues and utilizing a self-validating experimental protocol that includes ¹⁹F-decoupling, researchers can confidently and unambiguously confirm the structure of this and similar fluorinated heterocyclic compounds. This rigorous approach to spectral analysis is indispensable for ensuring the integrity of chemical structures in the demanding fields of pharmaceutical and materials science research.
References
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]
-
Tournier, N., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Martin, G. E., & Valiulin, R. A. (2025). Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shifts. Available at: [Link]
-
Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
Sharma, R., et al. (2014). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
A Senior Application Scientist's Guide to Interpreting LC-MS Data for (6-Bromo-5-fluoropyridin-2-yl)methanamine
For researchers and professionals in drug development, the precise structural confirmation and purity assessment of novel chemical entities are paramount. (6-Bromo-5-fluoropyridin-2-yl)methanamine, a halogenated pyridine derivative, represents a class of compounds frequently encountered as key intermediates in pharmaceutical synthesis. Its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful combination of separation and detection, providing rich data that, when correctly interpreted, can unequivocally confirm its identity and purity.
This guide provides an in-depth, experience-driven approach to acquiring and interpreting LC-MS data for (6-Bromo-5-fluoropyridin-2-yl)methanamine. We will delve into the rationale behind methodological choices, predict fragmentation patterns based on first principles, and compare the technique with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS), to provide a comprehensive analytical perspective.
Part 1: Acquiring High-Fidelity LC-MS Data
The quality of data interpretation is fundamentally dependent on the quality of data acquisition. For a polar, amine-containing molecule like (6-Bromo-5-fluoropyridin-2-yl)methanamine, a reversed-phase LC method coupled with an electrospray ionization (ESI) mass spectrometer is the gold standard.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the synthesized (6-Bromo-5-fluoropyridin-2-yl)methanamine in 1 mL of a 50:50 mixture of acetonitrile and water. This ensures complete dissolution and compatibility with the initial mobile phase conditions.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is chosen for its excellent retention of moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring the amine is protonated, which enhances ionization efficiency in positive ESI mode and improves peak shape by preventing tailing.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate the column. This gradient profile effectively elutes the compound of interest while separating it from potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times and reduce viscosity.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is highly recommended to obtain accurate mass measurements, which are critical for confirming the elemental composition.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. The primary amine and pyridine nitrogen are basic sites that readily accept a proton in the acidic mobile phase, making positive ion mode the logical choice.
-
Scan Range: m/z 50-500. This range is sufficient to capture the molecular ion and expected fragments.
-
Data Acquisition: The instrument should be set to acquire both full scan MS data (to identify the molecular ion) and tandem MS (MS/MS) data. MS/MS can be achieved through collision-induced dissociation (CID) of the precursor ion to elicit fragmentation, providing structural information.
-
Workflow for LC-MS Data Acquisition
Caption: Workflow for LC-MS analysis of (6-Bromo-5-fluoropyridin-2-yl)methanamine.
Part 2: Decoding the Mass Spectrum
The mass spectrum of (6-Bromo-5-fluoropyridin-2-yl)methanamine will contain several key pieces of information: the molecular ion peak, its isotopic pattern, and its fragmentation pattern.
The Molecular Ion and Isotopic Signature
First, we must calculate the expected exact mass of the protonated molecule, [M+H]⁺.
-
Formula: C₆H₇BrFN₂
-
Monoisotopic Masses of Elements:
-
C: 12.000000
-
H: 1.007825
-
Br: 78.918337 (⁷⁹Br) and 80.916291 (⁸¹Br)
-
F: 18.998403
-
N: 14.003074
-
-
Calculation for [C₆H₇⁷⁹BrFN₂ + H]⁺: (6 * 12.000000) + (8 * 1.007825) + 78.918337 + 18.998403 + (2 * 14.003074) = 205.9929
-
Calculation for [C₆H₇⁸¹BrFN₂ + H]⁺: (6 * 12.000000) + (8 * 1.007825) + 80.916291 + 18.998403 + (2 * 14.003074) = 207.9908
A key confirmatory feature will be the presence of two peaks of nearly equal intensity separated by approximately 2 m/z units.[1] This "M" and "M+2" pattern is the characteristic isotopic signature of a molecule containing one bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] High-resolution mass spectrometry should yield measured m/z values within 5 ppm of the calculated exact masses.
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. The molecular ion is energetically unstable and will break into smaller, characteristic pieces upon collision with an inert gas.[2] For (6-Bromo-5-fluoropyridin-2-yl)methanamine, the fragmentation is likely to proceed through several key pathways initiated by the positive charge, which will likely reside on one of the nitrogen atoms.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule. This would result in a fragment ion with a significant loss of 17.0265 Da.
-
Benzylic Cleavage: The bond between the pyridine ring and the aminomethyl group is a benzylic-type position. Cleavage at this bond is favorable. This could lead to the formation of a bromofluoropyridinylmethyl cation or the loss of the aminomethyl group.
-
Loss of HBr: The molecule may undergo rearrangement and lose a neutral molecule of hydrogen bromide, resulting in a mass loss of 79.9262 Da (for H⁷⁹Br) or 81.9242 Da (for H⁸¹Br).
-
Ring Fragmentation: The pyridine ring itself can fragment, although this often requires higher collision energy.
Sources
Comparative Reactivity Profile: 3-Fluoro vs. 5-Fluoro Pyridine Methanamines
This guide provides a technical comparison of (3-fluoropyridin-2-yl)methanamine and (5-fluoropyridin-2-yl)methanamine . It is structured for medicinal chemists and process scientists selecting between these isomers for lead optimization.
Executive Summary: The Selection Matrix
In medicinal chemistry, the choice between placing a fluorine atom at the C3 or C5 position of a 2-aminomethylpyridine scaffold is rarely arbitrary. It is a strategic decision balancing basicity modulation against metabolic stability .
| Feature | 3-Fluoro Isomer (Ortho to Amine) | 5-Fluoro Isomer (Para to Amine) |
| Primary Utility | pKa Modulation: Lowers basicity significantly; improves CNS permeability. | Metabolic Blocking: Blocks CYP450 oxidation at the vulnerable C5 position. |
| Nucleophilicity | Reduced: Inductive withdrawal + steric crowding reduces amine reactivity. | Moderate: Less inductive withdrawal; amine remains more nucleophilic. |
| Steric Environment | Crowded: Ortho-F interferes with bulky coupling partners. | Open: Remote F exerts minimal steric pressure on the amine. |
| Chemical Stability | High, but prone to directed lithiation at C4.[1] | High; C-F bond is chemically inert under standard coupling conditions. |
Electronic & Physical Properties
The reactivity difference stems from the proximity of the highly electronegative fluorine ($ \chi = 3.98 $) to the exocyclic amine.
Basicity (pKa) Modulation
The pyridine ring nitrogen is electron-deficient.[2] Adding fluorine further reduces the electron density of the system. However, the impact on the exocyclic amine (methanamine) depends on distance (through-bond induction).[1]
-
3-Fluoro (Proximal): The fluorine is 3 bonds away from the exocyclic nitrogen. The strong inductive effect ($ -I $) significantly lowers the pKa of the amine.
-
5-Fluoro (Distal): The fluorine is 5 bonds away. The inductive pull is dampened.
-
Estimated pKa (Conjugate Acid): ~8.0 – 8.5[1]
-
Physiological Consequence: Higher basicity; potentially higher solubility but lower permeability compared to the 3-F analog.
-
The "Ortho-Fluorine" Effect
In the 3-F isomer, the fluorine atom is physically adjacent to the methylene bridge.
-
Conformational Lock: Electrostatic repulsion between the fluorine lone pairs and the nitrogen lone pair can restrict conformational freedom.
-
Intramolecular H-Bonding: Weak interactions ($ C-F \cdots H-N $) may occur, further reducing the nucleophilicity of the amine.
Synthetic Reactivity & Protocols
Amide Coupling Efficiency
When coupling these amines with carboxylic acids, the 3-F isomer consistently shows slower reaction kinetics due to the "Ortho Effect."
-
3-F Reactivity: Slower. Requires stronger activation (e.g., HATU over EDC) or longer reaction times. The fluorine atom creates a steric fence that hinders the approach of bulky activated esters.
-
5-F Reactivity: Comparable to non-fluorinated picolylamines.
Experimental Protocol: Competitive Coupling Assay
To empirically determine the nucleophilicity difference in your specific system, perform this competitive assay.
Objective: Quantify relative reaction rates ($ k_{rel} $) of 3-F vs 5-F amines against a limiting electrophile.
Materials:
-
Amine A: (3-fluoropyridin-2-yl)methanamine (1.0 eq)
-
Amine B: (5-fluoropyridin-2-yl)methanamine (1.0 eq)[3]
-
Electrophile: Benzoyl Chloride (0.5 eq) - Limiting Reagent
-
Base: DIPEA (3.0 eq)[1]
-
Solvent: DCM (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of Amine A and 1.0 mmol of Amine B in 10 mL anhydrous DCM in a round-bottom flask.
-
Base Addition: Add 3.0 mmol DIPEA. Stir at 0°C for 10 minutes.
-
Initiation: Dropwise add 0.5 mmol Benzoyl Chloride dissolved in 2 mL DCM over 5 minutes. Crucial: The electrophile must be limiting to force competition.
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Quench: Add 1 mL Methanol to quench residual acid chloride.
-
Analysis: Analyze the crude mixture via LC-MS or H-NMR.
-
Integrate the product peaks (Amide A vs Amide B).
-
Result: The ratio of Product B : Product A represents the relative nucleophilicity. Expect a ratio > 1 (favoring the 5-F isomer).
-
Metabolic Stability (DMPK)[1][4]
This is often the deciding factor in drug design.
-
The 5-Position Vulnerability: In 2-substituted pyridines, the C5 position is electronically enriched relative to the nitrogen, making it the primary site for oxidative metabolism by Cytochrome P450 (CYP) enzymes.
-
5-Fluoro Advantage: Placing a fluorine at C5 blocks this "soft spot," significantly extending half-life ($ t_{1/2}
CL{int} $).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
3-Fluoro Risk: The 3-F isomer leaves the C5 position open to oxidation. While it modulates pKa, it may not improve metabolic stability unless the C5 position is otherwise blocked.
Visualization of Decision Logic
The following diagram illustrates the decision pathway for selecting between the two isomers based on medicinal chemistry objectives.
Caption: Decision tree for selecting 3-F vs 5-F isomers based on permeability vs. metabolic stability requirements.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Hagon, T., et al. (2024).[1] Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization. White Rose Research Online. Link
-
PubChem. (5-Fluoropyridin-2-yl)methanamine Compound Summary. Link[1]
Sources
A Comparative Guide to Establishing Quality Control Reference Standards for (6-Bromo-5-fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical framework for establishing and utilizing reference standards for the quality control of (6-Bromo-5-fluoropyridin-2-yl)methanamine, a key intermediate in pharmaceutical synthesis. In the absence of a dedicated pharmacopeial monograph for this specific entity, this document outlines a robust, scientifically-grounded approach based on first principles and international regulatory guidelines. We will compare critical analytical methodologies, provide detailed experimental protocols, and explain the scientific rationale behind each step, ensuring a self-validating and trustworthy quality control system.
The Imperative for a Well-Characterized Reference Standard
In pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its starting materials and intermediates. (6-Bromo-5-fluoropyridin-2-yl)methanamine is a prime example of a complex intermediate where stringent quality control is non-negotiable. A thoroughly characterized reference standard serves as the benchmark against which all production batches are measured.[1] It is the cornerstone for ensuring identity, purity, and consistency, which are fundamental tenets of Good Manufacturing Practices (GMP).[2][3]
The process begins with the selection of a single, highly purified batch of the material, often produced via a well-controlled, scalable synthetic route. This batch, designated as the "Primary Reference Standard," undergoes exhaustive characterization to confirm its structure and establish its purity with the highest possible confidence.[4][5]
Sources
- 1. 374633-38-2|2-Bromo-5-fluoro-6-methylpyridine|BLD Pharm [bldpharm.com]
- 2. mriglobal.org [mriglobal.org]
- 3. starodub.nl [starodub.nl]
- 4. RMC Pharmaceutical Solutions Blog: How do you establish a reference standard for release of your first GMP lot? [rmcpharmanews.blogspot.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Spectroscopic Comparison Guide: (6-Bromo-5-fluoropyridin-2-yl)methanamine vs. Non-Fluorinated Analogs
Executive Summary & Strategic Context
In medicinal chemistry, the pyridine scaffold is ubiquitous. However, the introduction of fluorine at the C5 position—transforming (6-Bromopyridin-2-yl)methanamine (Compound B) into (6-Bromo-5-fluoropyridin-2-yl)methanamine (Compound A)—is not merely a structural tweak; it is a calculated electronic modulation.
This guide provides a technical comparison of these two intermediates. For drug development professionals, distinguishing these analogs is critical because the C5-fluorine atom significantly alters the pKa of the pyridine nitrogen, metabolic stability, and the lipophilic profile (LogD) of the final drug candidate.
Key Differentiator: While Mass Spectrometry (MS) provides a clear mass shift (+18 Da), NMR spectroscopy offers the definitive structural proof through distinctive
Structural & Electronic Logic
Before analyzing spectra, one must understand the electronic environment that dictates the signals.
Electronic Polarization Diagram
The following diagram illustrates the electronic perturbations introduced by the Fluorine atom compared to the Hydrogen analog.
Figure 1: Impact of C5-Fluorination on the electronic properties of the pyridine ring.
Spectroscopic Profiling: The Comparison
Mass Spectrometry (MS)
This is the first-line confirmation tool. Both compounds carry a Bromine atom, imparting a signature 1:1 isotopic ratio (
| Feature | (6-Bromopyridin-2-yl)methanamine (Analog) | (6-Bromo-5-fluoropyridin-2-yl)methanamine (Target) |
| Formula | ||
| Monoisotopic Mass | ~185.98 Da | ~203.97 Da |
| Isotope Pattern | M and M+2 (1:1 intensity) | M and M+2 (1:1 intensity) |
| Diagnostic Shift | Reference | +18 Da shift due to H |
Proton NMR ( )
The proton spectrum provides the most immediate visual difference. In the non-fluorinated analog, the aromatic region shows a standard 3-spin system (AMX or ABC). In the fluorinated target, the C5-H is gone, and the remaining protons exhibit additional splitting due to Fluorine.
Predicted Spectral Features (in
| Position | Analog (Non-Fluorinated) | Target (5-Fluoro) | Causality |
| H5 | Triplet / dd (~7.2 ppm) | ABSENT | Replaced by Fluorine. |
| H4 | Doublet / Multiplet | Doublet of Doublets (dd) | Couples to H3 ( |
| H3 | Doublet (~7.4 ppm) | Doublet of Doublets (dd) | Couples to H4 ( |
| -CH2- | Singlet (~3.9 ppm) | Singlet / Fine doublet | Long-range coupling to F ( |
Expert Insight: In the target molecule, look for the "Roof Effect" or complex multiplets for H3 and H4. The coupling constants
Carbon-13 NMR ( )
This is the definitive confirmation method. The non-fluorinated analog shows sharp singlets (when proton-decoupled). The fluorinated target shows doublets for almost every ring carbon due to C-F coupling.
-
C5 (Direct): Large doublet,
Hz. -
C4/C6 (Ortho): Medium doublets,
Hz. -
C3 (Meta): Small doublet,
Hz.
Fluorine-19 NMR ( )
-
Analog: Silent.
-
Target: Single sharp signal, typically in the range of -120 to -140 ppm . This is diagnostic for Fluorine directly attached to an aromatic/heteroaromatic ring.
Experimental Protocols
To ensure data integrity, follow these standardized protocols.
Sample Preparation Workflow
Figure 2: NMR Sample preparation workflow to avoid salt-induced chemical shift artifacts.
Detailed Methodology
1. Solvent Selection:
-
Recommendation: Use DMSO-d6 if the sample is a hydrochloride salt (common for these amines). Use CDCl3 if it is the free base.
-
Reasoning: The amine (-CH2NH2) can interact with the solvent. DMSO enables better solubility for polar salts but may broaden the amine NH2 protons due to exchange.
2. 19F NMR Setup (The "Quick Check"):
-
Protocol: Run a non-decoupled
scan. -
Validation: If you see a singlet (or doublet due to H-coupling) around -130 ppm, the fluorination is confirmed. If the baseline is flat, you have the non-fluorinated analog (or degradation).
3. pKa Assessment (Functional Implication): While not a spectroscopic test, be aware that the 5-Fluoro substituent lowers the basicity of the pyridine nitrogen.
-
Analog pKa: ~3.5 - 4.0
-
Target pKa: ~2.0 - 2.5[1]
-
Consequence: The fluorinated target is less likely to protonate during workup, affecting extraction efficiency (requires lower pH to stay in the aqueous phase).
References
-
PubChem. (2025).[2] (6-Bromopyridin-2-yl)methanol | C6H6BrNO.[2] National Library of Medicine.[3] Available at: [Link]
-
Gomez, M. et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines. ACS Publications.[4] Available at: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Cited for general coupling constant ranges and ).
Sources
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical compositions - Patent US-11564886-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
